GE 2270A
説明
特性
IUPAC Name |
1-[2-[2-[35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H55N15O10S6/c1-24(2)39-55-70-42(36(87-55)19-80-5)47(77)59-17-38(73)67-43(44(74)26-10-7-6-8-11-26)54-66-34(23-85-54)52-63-31(20-83-52)41-27(50-64-32(21-82-50)46(76)61-29(16-37(72)58-4)53-69-40(25(3)86-53)48(78)68-39)13-14-28(60-41)51-65-33(22-84-51)49-62-30(18-81-49)56(79)71-15-9-12-35(71)45(57)75/h6-8,10-11,13-14,20-24,29-30,35,39,43-44,74H,9,12,15-19H2,1-5H3,(H2,57,75)(H,58,72)(H,59,77)(H,61,76)(H,67,73)(H,68,78) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDULECOHIXMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H55N15O10S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1290.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Thiopeptide GE2270A: A Comprehensive Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GE2270A is a potent thiopeptide antibiotic with significant activity against a range of Gram-positive bacteria. Its unique mechanism of action, targeting the essential bacterial protein Elongation Factor Tu (EF-Tu), has made it a subject of considerable interest in the pursuit of novel antimicrobial agents. This technical guide provides an in-depth exploration of the molecular interactions and functional consequences of GE2270A's engagement with its target, offering a valuable resource for researchers in microbiology, biochemistry, and drug discovery.
Introduction
The rising threat of antibiotic resistance necessitates the discovery and development of new classes of antimicrobial compounds with novel mechanisms of action. GE2270A, a cyclic thiazolyl peptide isolated from Planobispora rosea, represents a promising scaffold for such development.[1][2] It exhibits potent activity against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VRE).[3] This guide will dissect the intricate mechanism by which GE2270A inhibits bacterial protein synthesis, providing a detailed overview of its molecular target, binding interactions, and the experimental methodologies used to elucidate these processes.
The Molecular Target: Elongation Factor Tu (EF-Tu)
The primary molecular target of GE2270A is the bacterial Elongation Factor Tu (EF-Tu), a highly conserved and essential GTP-binding protein.[1][2] EF-Tu plays a critical role in the elongation phase of protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome in a GTP-dependent manner. The functional cycle of EF-Tu involves transitioning between an active GTP-bound state, which has a high affinity for aa-tRNA, and an inactive GDP-bound state, which has a low affinity. This GTP/GDP cycling is fundamental for the continuous addition of amino acids to the growing polypeptide chain.
Mechanism of Action: Inhibition of EF-Tu Function
GE2270A exerts its antibacterial effect by specifically targeting and inhibiting the function of EF-Tu. The core mechanism involves a multi-faceted interference with the EF-Tu functional cycle.
Binding to EF-Tu
GE2270A binds to a specific pocket within Domain II of EF-Tu. This binding is highly specific to the bacterial EF-Tu, with no significant interaction with its eukaryotic counterpart, EF-1α, which contributes to its selective toxicity.
Stabilization of the EF-Tu•GTP Complex
A key aspect of GE2270A's mechanism is its preferential binding to the GTP-bound conformation of EF-Tu. This interaction dramatically stabilizes the EF-Tu•GTP complex, effectively locking EF-Tu in its active state. This stabilization significantly slows down the intrinsic rate of GTP hydrolysis by EF-Tu, a critical step for its release from the ribosome and the subsequent steps of peptide bond formation.
Prevention of Ternary Complex Formation
By binding to Domain II, GE2270A sterically hinders the association of aminoacyl-tRNA with the EF-Tu•GTP complex. This directly prevents the formation of the crucial EF-Tu•GTP•aa-tRNA ternary complex, which is the substrate for delivery to the ribosome. Without the formation of this ternary complex, the elongation cycle of protein synthesis is effectively halted. In the presence of GE2270A, the affinity of EF-Tu for aa-tRNA is reduced by at least four orders of magnitude.
Inhibition of Ribosome-Dependent GTPase Activity
Even if a ternary complex were to form, GE2270A's presence on EF-Tu interferes with the interaction between EF-Tu and the ribosome. This interference prevents the ribosome from stimulating the GTPase activity of EF-Tu, a crucial step for the conformational changes required for the release of EF-Tu•GDP from the ribosome after correct codon-anticodon pairing.
The overall consequence of these actions is a complete blockade of the delivery of amino acids to the ribosome, leading to the cessation of protein synthesis and ultimately, bacterial cell death.
Quantitative Data
The following table summarizes the antimicrobial activity of GE2270A against various Gram-positive bacteria, expressed as Minimum Inhibitory Concentration (MIC) values.
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | ≤0.015 - 0.25 |
| Enterococcus faecalis | 0.008 - 0.015 |
| Streptococcus pyogenes | 0.06 - 2 |
| Clostridium perfringens | < 1 |
| Propionibacterium acnes | < 1 |
Table 1: Minimum Inhibitory Concentrations (MICs) of GE2270A against various Gram-positive bacteria.
Experimental Protocols
The elucidation of GE2270A's mechanism of action has been facilitated by a variety of in vitro biochemical and biophysical assays. Detailed protocols for two key experiments are provided below.
In Vitro Transcription-Translation (IVTT) Assay
This assay measures the ability of GE2270A to inhibit protein synthesis in a cell-free system.
Materials:
-
S30 extract from E. coli or other suitable bacteria
-
DNA template encoding a reporter gene (e.g., luciferase, β-galactosidase)
-
Amino acid mixture
-
ATP and GTP
-
Transcription and translation buffers
-
GE2270A stock solution
-
Scintillation fluid (if using radiolabeled amino acids) or appropriate substrate for the reporter enzyme
Protocol:
-
Prepare a master mix containing the S30 extract, buffers, amino acids, and energy sources.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of GE2270A to the reaction tubes. Include a no-antibiotic control.
-
Initiate the reaction by adding the DNA template.
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by placing the tubes on ice.
-
Quantify the amount of protein synthesized. This can be done by measuring the incorporation of a radiolabeled amino acid (e.g., [35S]-methionine) via scintillation counting or by measuring the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
Plot the percentage of protein synthesis inhibition against the concentration of GE2270A to determine the IC50 value.
EF-Tu:GE2270A Binding Assay (Gel Mobility Shift Assay)
This assay is used to visualize the binding of GE2270A to EF-Tu.
Materials:
-
Purified EF-Tu protein
-
GTPγS (a non-hydrolyzable GTP analog)
-
GE2270A stock solution
-
Native polyacrylamide gel
-
Gel loading buffer
-
Staining solution (e.g., Coomassie Brilliant Blue)
Protocol:
-
Incubate purified EF-Tu with an excess of GTPγS to ensure it is in the GTP-bound conformation.
-
In separate tubes, mix the EF-Tu•GTPγS complex with increasing concentrations of GE2270A. Include a control with no GE2270A.
-
Incubate the mixtures at room temperature for 15-30 minutes to allow for binding.
-
Add native gel loading buffer to each sample.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
The binding of GE2270A to EF-Tu will cause a shift in the electrophoretic mobility of the EF-Tu band, which can be visualized as a band with a higher molecular weight compared to the EF-Tu alone.
Visualizations
The following diagrams illustrate the key aspects of GE2270A's mechanism of action and a typical experimental workflow.
References
- 1. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
Elongation Factor Tu (EF-Tu) as the Target of GE2270A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the thiopeptide antibiotic GE2270A and its molecular target, the bacterial elongation factor Tu (EF-Tu). GE2270A is a potent inhibitor of bacterial protein synthesis, exhibiting significant activity against a range of Gram-positive pathogens. Its unique mechanism of action, which involves the allosteric inhibition of the EF-Tu•GTP•aminoacyl-tRNA (ternary) complex formation, makes it a subject of considerable interest for the development of novel antimicrobial agents. This document details the mechanism of action, presents quantitative data on its activity, outlines relevant experimental protocols, and provides visual representations of the key molecular pathways and experimental workflows.
Introduction to Elongation Factor Tu (EF-Tu)
Elongation factor Tu (EF-Tu) is a highly conserved and abundant GTPase that plays a crucial role in the elongation phase of bacterial protein synthesis. Its primary function is to deliver aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome in a GTP-dependent manner. The EF-Tu cycle is a tightly regulated process involving conformational changes dependent on the binding of GTP and GDP, as well as interactions with other components of the translational machinery, including the elongation factor Ts (EF-Ts), aa-tRNA, and the ribosome. This essential role in bacterial viability makes EF-Tu an attractive target for the development of antibiotics.
GE2270A: A Thiazolyl Peptide Antibiotic
GE2270A is a cyclic thiazolyl peptide antibiotic produced by the actinomycete Planobispora rosea. It belongs to the elfamycin class of antibiotics that target EF-Tu. Unlike some other EF-Tu inhibitors, GE2270A does not prevent GTP hydrolysis or the release of EF-Tu from the ribosome. Instead, it acts at an earlier stage by preventing the stable formation of the ternary complex between EF-Tu, GTP, and aa-tRNA.
Mechanism of Action of GE2270A
GE2270A inhibits bacterial protein synthesis by specifically targeting the GTP-bound conformation of EF-Tu. The binding of GE2270A to EF-Tu induces a conformational change that, while mimicking the effect of aa-tRNA binding in terms of locking GTP onto the factor, ultimately hinders the productive association of aa-tRNA.
The key steps in the mechanism of action are:
-
Binding to EF-Tu•GTP: GE2270A binds to a pocket located in domain 2 of EF-Tu, making contact with amino acid residues from three distinct segments (residues 215-230, 256-264, and 273-277 in E. coli EF-Tu)[1]. This binding is stabilized by numerous van der Waals interactions and a notable salt bridge between Arg223 and Glu259, which is thought to contribute to the strong affinity of the antibiotic for EF-Tu[1].
-
Allosteric Inhibition of aa-tRNA Binding: The binding of GE2270A to EF-Tu•GTP sterically and allosterically prevents the proper binding of the 3'-aminoacyl end and a portion of the acceptor stem of the incoming aa-tRNA[2][3]. While it doesn't interfere with the binding of the 5' end of the tRNA, this obstruction is sufficient to prevent the formation of a stable and functional ternary complex[2]. In the presence of GE2270A, the affinity of wild-type EF-Tu for aa-tRNA is reduced by at least four orders of magnitude.
-
Stalling the Elongation Cycle: By preventing the formation of the ternary complex, GE2270A effectively blocks the delivery of aa-tRNAs to the ribosome, thereby halting the elongation phase of protein synthesis and leading to bacterial cell death.
Signaling Pathway of EF-Tu Function
Figure 1: The canonical EF-Tu functional cycle in bacterial protein synthesis.
Inhibitory Mechanism of GE2270A
Figure 2: Mechanism of protein synthesis inhibition by GE2270A.
Quantitative Data
The inhibitory activity of GE2270A has been quantified through various assays, primarily Minimum Inhibitory Concentration (MIC) determinations against a panel of clinically relevant bacteria.
| Parameter | Organism | Value | Reference |
| MIC | Staphylococcus aureus ATCC 29213 | ≤0.015 µg/mL | |
| Staphylococcus aureus (Methicillin-Resistant) | ≤0.015 µg/mL | ||
| Streptococcus pyogenes | 0.06 - 2 µg/mL | ||
| Enterococcus faecalis | 0.008 - 0.015 µg/mL | ||
| Propionibacterium acnes | 0.004 - 0.25 µg/mL | ||
| Clostridium perfringens | <1 µg/mL | ||
| Binding Affinity | Wild-type EF-Tu•GTP for aa-tRNA in the presence of GE2270A | Reduction of at least 4 orders of magnitude |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the interaction between GE2270A and EF-Tu.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
-
Principle: A cell-free extract (e.g., E. coli S30 extract) or a reconstituted system (e.g., PURExpress) containing all the necessary components for transcription and translation is used to synthesize a reporter protein (e.g., luciferase or GFP) from a corresponding DNA or mRNA template. The activity of the reporter protein is measured in the presence and absence of the inhibitor.
-
General Protocol:
-
Prepare a reaction mixture containing the cell-free extract or reconstituted components, an energy source (ATP, GTP), amino acids (including a radiolabeled or fluorescently tagged amino acid if desired), and the DNA or mRNA template for the reporter protein.
-
Add varying concentrations of GE2270A (dissolved in a suitable solvent like DMSO) to the reaction mixtures. A control with solvent only should be included.
-
Incubate the reactions at the optimal temperature for the system (e.g., 37°C for E. coli systems) for a defined period (e.g., 1-2 hours).
-
Stop the reaction and quantify the amount of synthesized reporter protein. This can be done by measuring luminescence for luciferase, fluorescence for GFP, or by quantifying the incorporation of radiolabeled amino acids via scintillation counting after precipitation of the proteins.
-
Calculate the IC50 value, which is the concentration of GE2270A that inhibits protein synthesis by 50%.
-
X-ray Crystallography of the EF-Tu•GE2270A Complex
This technique provides high-resolution structural information about the binding of GE2270A to EF-Tu.
-
Principle: A highly purified and concentrated solution of the EF-Tu•GE2270A complex is crystallized. The resulting crystals are then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map and determine the three-dimensional structure of the complex.
-
General Protocol (based on PDB ID: 1D8T):
-
Protein Purification: Express and purify EF-Tu from a suitable host organism (e.g., E. coli).
-
Complex Formation: Incubate the purified EF-Tu with a molar excess of GE2270A and a non-hydrolyzable GTP analog (e.g., GDPNP) or GDP to form a stable complex.
-
Crystallization: Screen for crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion. This involves mixing the complex solution with a precipitant solution and allowing it to equilibrate.
-
Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray source. Collect diffraction data as the crystal is rotated.
-
Structure Determination and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using techniques like molecular replacement (using a known EF-Tu structure as a model). Build and refine the atomic model of the EF-Tu•GE2270A complex into the electron density map.
-
Nitrocellulose Filter-Binding Assay
This assay can be used to measure the binding affinity of GE2270A to EF-Tu.
-
Principle: Proteins bind to nitrocellulose filters, while small molecules like unbound GE2270A do not. If radiolabeled GE2270A is used, its retention on the filter in the presence of EF-Tu is a measure of complex formation.
-
General Protocol:
-
Radiolabel GE2270A (e.g., with tritium).
-
Prepare a series of reaction mixtures containing a fixed concentration of radiolabeled GE2270A and varying concentrations of purified EF-Tu in a suitable binding buffer.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Pass each reaction mixture through a nitrocellulose filter under vacuum.
-
Wash the filters with cold binding buffer to remove unbound radiolabeled GE2270A.
-
Quantify the amount of radioactivity retained on each filter using a scintillation counter.
-
Plot the amount of bound ligand as a function of the protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Experimental Workflow for Characterizing EF-Tu Inhibitors
Figure 3: A generalized experimental workflow for the characterization of EF-Tu inhibitors.
Resistance to GE2270A
Resistance to GE2270A can arise through mutations in the tuf gene, which encodes EF-Tu. Studies have identified specific mutations in E. coli that confer resistance. For instance, mutations such as G257S and G275A, which are located in or near the binding site for the 3' end of aa-tRNA, lead to high resistance. Interestingly, these mutations do not necessarily prevent the binding of GE2270A to the GTP-bound form of EF-Tu. Instead, they appear to allow for the simultaneous accommodation of both GE2270A and aa-tRNA, thereby overcoming the inhibitory effect of the antibiotic. The producing organism, Planobispora rosea, possesses an EF-Tu that is intrinsically resistant to GE2270A.
Conclusion and Future Perspectives
GE2270A represents a fascinating class of antibiotics with a well-defined mechanism of action against a crucial bacterial target. Its potent activity against Gram-positive pathogens, including resistant strains, underscores its potential as a lead compound for the development of new therapeutics. The detailed structural and mechanistic understanding of the GE2270A-EF-Tu interaction provides a solid foundation for structure-based drug design efforts aimed at improving its pharmacokinetic properties and spectrum of activity. Further research into the development of GE2270A derivatives and the exploration of combination therapies could pave the way for novel strategies to combat the growing threat of antibiotic resistance.
References
The GE2270A Biosynthesis Pathway in Planobispora rosea: A Technical Guide
Abstract
GE2270A is a potent thiopeptide antibiotic with significant clinical interest, targeting the bacterial elongation factor Tu (EF-Tu).[1][2] Produced by the rare actinomycete Planobispora rosea, GE2270A is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1][3][4] Its complex structure, derived from extensive modifications of a precursor peptide, presents a fascinating case study in natural product biosynthesis. However, the genetic intractability of P. rosea has necessitated the use of heterologous expression systems and multi-omics approaches to elucidate its biosynthetic pathway. This guide provides a comprehensive overview of the GE2270A biosynthesis pathway, detailing the genetic architecture, enzymatic steps, regulatory mechanisms, and key experimental methodologies used in its study.
The GE2270A Biosynthetic Gene Cluster (pbt)
The genetic blueprint for GE2270A production is located in the pbt biosynthetic gene cluster (BGC) within the P. rosea genome. This cluster contains the structural gene for the precursor peptide as well as genes encoding the enzymes responsible for post-translational modifications, regulation, and potentially export and resistance.
The biosynthesis of all RiPPs, including GE2270A, begins with the ribosomal synthesis of a precursor peptide, which is encoded by the structural gene pbtA. This precursor consists of an N-terminal leader peptide, which acts as a recognition signal for modifying enzymes, and a C-terminal core peptide, which is the scaffold for the final natural product. In P. rosea, pbtA is one of the most highly expressed genes in the entire genome during the production phase, highlighting its critical role. The cluster also contains a key regulatory gene, pbtR, which is essential for the expression of the BGC; its deletion completely abolishes GE2270A production.
The Biosynthesis Pathway of GE2270A
The maturation of the PbtA precursor peptide into GE2270A involves a series of complex enzymatic modifications. While the exact sequence is not fully elucidated, a putative pathway has been inferred from the functions of the pbt cluster genes and analysis of biosynthetic intermediates.
The key steps include:
-
Ribosomal Synthesis : The pbtA gene is transcribed and translated to produce the linear precursor peptide.
-
Heterocyclization : Cysteine and serine residues within the core peptide are converted into thiazole and oxazoline rings, respectively. This is a hallmark of thiopeptide biosynthesis.
-
Pyridine Ring Formation : A central pyridine ring is formed through a formal [4+2] cycloaddition, a key step in creating the macrocyclic structure of the core.
-
Methylation : Specific positions on the molecule are methylated. Studies using methylation inhibitors like sinefungin and supplements like vitamin B12 have shown that these methylation steps are crucial and can be modulated to alter the final product profile. The methylation of congener D2 to yield GE2270A is believed to involve an S-adenosyl-L-methionine methyltransferase.
-
Leader Peptide Cleavage : Once modifications are complete, the leader peptide is proteolytically cleaved to release the mature, active thiopeptide.
-
Export : The final GE2270A molecule is exported from the cell, although the specific mechanism has not yet been characterized.
Regulation of GE2270A Biosynthesis
The production of GE2270A is tightly regulated. Transcriptomic analyses have revealed that the expression of the pbt gene cluster is closely linked to the growth phase of P. rosea. Production typically begins during the exponential growth phase and accumulates as the culture enters the stationary phase.
Key regulatory factors include:
-
PbtR : A cluster-associated transcriptional regulator that positively controls the expression of the BGC. Overexpression of pbtR in heterologous hosts has been shown to increase GE2270A yield.
-
Phosphate and Iron Limitation : Multi-omics studies have indicated that both phosphate and iron are limiting nutrients for P. rosea growth under typical fermentation conditions. These nutrient limitations appear to trigger a metabolic shift that coincides with the onset of antibiotic production.
Quantitative Analysis of GE2270A Production
Production titers of GE2270A vary significantly between the native producer and heterologous hosts. Due to the difficulty of genetically manipulating P. rosea, significant effort has been invested in expressing the pbt cluster in more tractable organisms like Streptomyces coelicolor and Nonomuraea ATCC 39727.
| Producing Strain | Host Type | Production Titer | Notes | Reference |
| Planobispora rosea | Native Producer | ~50 µg/ml | In lab-scale fermentation. | |
| Planobispora rosea | Native Producer | ~200 µg/ml | In optimized V6 medium. | |
| S. coelicolor M1146 | Heterologous Host | Very low levels | Initial expression attempts. | |
| S. coelicolor M1146 (engineered) | Heterologous Host | 1.42 ± 0.25 mg/L | With tuf resistance gene. | |
| S. coelicolor M1146 (engineered) | Heterologous Host | 4.8 ± 1.6 mg/L | With additional pbtR copy. | |
| Nonomuraea ATCC 39727 | Heterologous Host | ~50x higher than S. coelicolor | Considered a more suitable host. |
Key Experimental Protocols
Heterologous Expression of the pbt Gene Cluster
The genetic intractability of P. rosea makes heterologous expression a critical tool for studying and engineering GE2270A biosynthesis. The general workflow involves isolating the BGC, cloning it into an expression vector, and introducing it into a suitable host.
Methodology:
-
Cosmid Library Construction : A cosmid library of P. rosea genomic DNA is created in E. coli.
-
BGC Identification : The library is screened to identify cosmids containing the pbt gene cluster.
-
Construct Engineering : The identified cosmid is modified. A critical step is the deletion of ribosomal genes flanking the pbt cluster, as their presence can prevent successful conjugative transfer into phylogenetically distant hosts like Streptomyces. Promoters may be inserted to control the expression of key genes, such as the regulatory gene pbtR or the precursor gene pbtA. A resistance gene, such as the GE2270-resistant tuf from P. rosea, is often included to improve host tolerance and production.
-
Intergeneric Conjugation : The engineered cosmid is transferred from E. coli to the chosen heterologous host (e.g., S. coelicolor M1146) via conjugation.
-
Fermentation and Analysis : Exconjugants are cultivated in a suitable production medium. The production of GE2270A is then verified and quantified using HPLC-MS.
Fermentation and Growth Conditions
P. rosea is typically grown in a complex medium for GE2270A production. A multi-omics study used "medium C" for lab-scale fermentation. Samples for transcriptomic and metabolomic analysis were collected at various time points (e.g., 15, 24, 39, 48, and 63 hours) to capture the metabolic dynamics throughout the growth phases.
Quantification by HPLC
GE2270A is quantified from culture extracts using High-Performance Liquid Chromatography (HPLC).
Protocol Outline:
-
System : Agilent 1260 Infinity II LC system with a diode array detector.
-
Column : Poroshell 120 EC-C18 (4 µm, 4.6 × 100 mm).
-
Detection Wavelength : 310 nm.
-
Mobile Phase : A binary gradient of water (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program :
-
0–1 min: 90% A
-
1–9 min: Gradient from 90% to 30% A
-
9–11 min: Gradient from 30% to 5% A
-
11–12 min: Gradient from 5% to 90% A
-
12–14 min: Hold at 90% A
-
-
Flow Rate : 0.8 mL/min.
-
Injection Volume : 50 µL.
This method allows for the separation and quantification of GE2270A and its congeners from complex culture broths.
Conclusion
The biosynthesis of GE2270A in Planobispora rosea is a sophisticated process involving ribosomal synthesis followed by a cascade of enzymatic modifications orchestrated by the pbt gene cluster. While the native producer remains challenging to manipulate, the application of multi-omics and heterologous expression has provided significant insights into the pathway, its regulation, and strategies for yield improvement. Future work focusing on the characterization of individual Pbt enzymes and the elucidation of the precise sequence of post-translational modifications will further enhance our understanding and unlock the potential for engineering novel thiopeptide antibiotics.
References
- 1. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A—A cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A-A cautionary tale - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thiopeptide Antibiotic GE2270A: Structure, Chemical Properties, and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the thiopeptide antibiotic GE2270A, focusing on its structural characteristics, chemical properties, and its mechanism of action as an inhibitor of bacterial protein synthesis. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using the DOT language illustrate key pathways and workflows.
Introduction
GE2270A is a potent thiopeptide antibiotic naturally produced by the actinomycete Planobispora rosea.[1][2][3] It exhibits significant activity against a range of Gram-positive bacteria, including clinically important pathogens.[4][5] GE2270A belongs to the ribosomally synthesized and post-translationally modified peptide (RiPP) class of natural products. Its unique chemical structure and specific mechanism of action, which involves the inhibition of bacterial protein synthesis by targeting elongation factor Tu (EF-Tu), have made it a subject of considerable research interest for the development of new antibacterial agents.
Structure and Chemical Properties
The chemical structure of GE2270A is characterized by a complex macrocyclic core rich in thiazole rings and a side chain. Its molecular formula is C₅₆H₅₅N₁₅O₁₀S₆, with a molecular weight of 1289.51 g/mol .
Structural Elucidation
The structure of GE2270A was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocol: Structure Elucidation of GE2270A
This protocol is a representative example based on standard methods for the structural elucidation of complex natural products.
1. Isolation and Purification:
-
GE2270A is produced by fermentation of Planobispora rosea.
-
The fermentation broth is harvested and the mycelium is separated by centrifugation.
-
The supernatant is extracted with a suitable organic solvent, such as ethyl acetate.
-
The crude extract is then subjected to a series of chromatographic separations, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield pure GE2270A.
2. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and elemental composition.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer with an electrospray ionization (ESI) source, is used.
-
Procedure:
-
A solution of purified GE2270A in a suitable solvent (e.g., methanol/water) is infused into the ESI source.
-
Mass spectra are acquired in positive ion mode.
-
The high-resolution measurement of the [M+H]⁺ ion allows for the determination of the accurate mass and subsequent calculation of the elemental composition.
-
Tandem MS (MS/MS) experiments are performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns, which provide information about the substructures of the molecule.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the connectivity of atoms and the stereochemistry of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Procedure:
-
The purified GE2270A is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
A series of 1D and 2D NMR experiments are performed, including:
-
¹H NMR: To identify the types and number of protons.
-
¹³C NMR: To identify the types and number of carbons.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which helps in connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
-
4. X-ray Crystallography:
-
The crystal structure of GE2270A in complex with its target, EF-Tu, has been solved, providing definitive information about its three-dimensional structure and its interaction with the protein.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅₆H₅₅N₁₅O₁₀S₆ | |
| Molecular Weight | 1289.51 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and methanol. |
Mechanism of Action: Inhibition of Protein Synthesis
GE2270A exerts its antibacterial effect by inhibiting protein synthesis in prokaryotes. Its specific molecular target is the elongation factor Tu (EF-Tu) , a crucial GTPase that delivers aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of translation.
By binding to EF-Tu, GE2270A prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex. This blockade effectively halts the delivery of amino acids to the ribosome, leading to the cessation of protein synthesis and ultimately bacterial cell death.
Caption: Mechanism of GE2270A action.
Binding to EF-Tu
The interaction between GE2270A and EF-Tu has been characterized by various biochemical and structural methods.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for GE2270A-EF-Tu Binding
This protocol is a representative method for demonstrating the binding of a small molecule to a protein.
-
Objective: To visualize the binding of GE2270A to EF-Tu by observing a shift in the electrophoretic mobility of the protein.
-
Materials:
-
Purified EF-Tu protein
-
GE2270A
-
GTP
-
Native polyacrylamide gel (e.g., 6-8%)
-
Tris-Glycine electrophoresis buffer
-
Loading buffer (non-denaturing)
-
Coomassie Brilliant Blue or other protein stain
-
-
Procedure:
-
Prepare reaction mixtures containing a fixed amount of purified EF-Tu and varying concentrations of GE2270A in a binding buffer containing GTP.
-
Incubate the mixtures at room temperature for a defined period (e.g., 30 minutes) to allow for complex formation.
-
Add a non-denaturing loading buffer to each reaction.
-
Load the samples onto a native polyacrylamide gel.
-
Perform electrophoresis at a constant voltage in a cold room or with a cooling system to prevent protein denaturation.
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
A "shift" in the migration of the EF-Tu band in the presence of GE2270A, compared to EF-Tu alone, indicates the formation of a GE2270A-EF-Tu complex.
-
Inhibition of In Vitro Translation
The inhibitory effect of GE2270A on protein synthesis can be quantified using an in vitro translation assay.
Experimental Protocol: In Vitro Translation Inhibition Assay
This protocol is based on a method described for assessing the activity of GE2270A and its derivatives.
-
Objective: To measure the dose-dependent inhibition of protein synthesis by GE2270A.
-
Materials:
-
E. coli S30 cell-free extract (or a purified reconstituted system)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [³H]-Phenylalanine)
-
mRNA template (e.g., poly(U) for poly-phenylalanine synthesis)
-
Energy source (ATP, GTP) and regenerating system (phosphoenolpyruvate and pyruvate kinase)
-
GE2270A at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare reaction mixtures containing the cell-free extract, amino acid mixture, mRNA template, and energy source.
-
Add GE2270A at a range of concentrations to the reaction mixtures. A control reaction without the inhibitor should be included.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the protein precipitates on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of protein synthesized. The percentage of inhibition is calculated relative to the control without the inhibitor. The IC₅₀ value (the concentration of GE2270A that inhibits protein synthesis by 50%) can then be determined.
-
Caption: In Vitro Translation Inhibition Assay Workflow.
Antibacterial Activity
GE2270A demonstrates potent activity primarily against Gram-positive bacteria. Its efficacy against a panel of representative strains is summarized below.
Minimum Inhibitory Concentrations (MICs)
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | ≤0.015 | |
| Staphylococcus aureus (MRSA) | clinical isolates | 0.125 (MIC₉₀) | |
| Streptococcus pyogenes | clinical isolates | 1 (MIC₉₀) | |
| Enterococcus faecalis | clinical isolates | 0.03 (MIC₉₀) | |
| Clostridium perfringens | <1 | ||
| Propionibacterium acnes | <1 |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard and widely accepted method for determining the MIC of an antimicrobial agent.
-
Objective: To determine the lowest concentration of GE2270A that inhibits the visible growth of a bacterial strain.
-
Materials:
-
GE2270A stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a standard density (e.g., 0.5 McFarland standard)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Pipettes and multichannel pipettes
-
-
Procedure:
-
Dispense the sterile broth medium into all wells of a 96-well plate.
-
Create a serial two-fold dilution of the GE2270A stock solution across the wells of the plate. This is typically done by adding a volume of the stock solution to the first well, mixing, and then transferring a portion of that solution to the next well, and so on.
-
Inoculate each well (except for a sterility control well) with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well containing only the broth and the bacterial inoculum (no antibiotic).
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of GE2270A in which there is no visible bacterial growth.
-
Biosynthesis
GE2270A is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, encoded by the pbtA gene. This precursor peptide consists of a leader peptide and a core peptide. The core peptide then undergoes extensive post-translational modifications, including the formation of multiple thiazole rings. Finally, the leader peptide is cleaved off to yield the mature antibiotic.
Caption: Biosynthesis pathway of GE2270A.
Conclusion
GE2270A is a structurally complex and potent thiopeptide antibiotic with a well-defined mechanism of action. Its high activity against Gram-positive pathogens, including drug-resistant strains, underscores its potential as a lead compound for the development of new antibacterial therapies. This technical guide provides a foundational understanding of the key chemical and biological properties of GE2270A, along with representative experimental protocols for its study. Further research into its biosynthesis and the development of semi-synthetic derivatives may lead to improved therapeutic agents.
References
- 1. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of MDL 62,879 (GE2270 A) against aerobic gram-positive and anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
GE2270A: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial activity of GE2270A, a thiopeptide antibiotic, against a range of clinically relevant Gram-positive bacteria. This document details its potent in vitro efficacy, outlines the standardized methodologies for its evaluation, and illustrates its molecular mechanism of action.
In Vitro Antibacterial Spectrum of GE2270A
GE2270A demonstrates significant in vitro activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains. Its efficacy is particularly noteworthy against various species of Staphylococcus, Streptococcus, and Enterococcus. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, have been determined for a variety of Gram-positive aerobes and anaerobes.
The following table summarizes the quantitative data on the in vitro activity of GE2270A against key Gram-positive pathogens.
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | ≤0.015 - 0.25 | - | 0.125 |
| Streptococcus spp. | 0.06 - 2 | - | 1 |
| Enterococcus spp. | 0.008 - 0.015 | - | 0.03 |
| Clostridium difficile | - | - | 0.06 |
| Propionibacterium acnes | - | - | 0.06 |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of GE2270A is primarily conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves challenging a standardized bacterial inoculum with serial dilutions of GE2270A in a liquid growth medium.
a) Preparation of GE2270A Stock Solution:
-
A stock solution of GE2270A is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration.
-
Subsequent dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations for the assay.
b) Inoculum Preparation:
-
Bacterial isolates are cultured on an appropriate agar medium, such as Tryptic Soy Agar, for 18-24 hours.
-
Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c) Assay Procedure:
-
The broth microdilution assay is performed in 96-well microtiter plates.
-
Serial twofold dilutions of GE2270A are prepared in CAMHB directly in the microtiter plate.
-
Each well is then inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
d) Interpretation of Results:
-
The MIC is determined as the lowest concentration of GE2270A that completely inhibits visible bacterial growth.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
GE2270A exerts its antibacterial effect by targeting and inhibiting a crucial step in bacterial protein synthesis. Specifically, it binds to the bacterial elongation factor Tu (EF-Tu).
Elongation factor Tu is a GTP-binding protein that plays a vital role in delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of protein synthesis. The binding of GE2270A to EF-Tu prevents the formation of the functional EF-Tu-GTP-aa-tRNA ternary complex.[1] This blockade effectively halts the addition of new amino acids to the growing polypeptide chain, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.
The following diagram illustrates the mechanism of action of GE2270A.
Caption: Mechanism of action of GE2270A.
Experimental Workflow for MIC Determination
The logical flow of the experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of GE2270A is depicted in the following diagram.
Caption: Experimental workflow for MIC determination.
References
The Discovery and Isolation of GE2270A: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of the Thiopeptide Antibiotic GE2270A.
This whitepaper provides a comprehensive overview of the discovery, isolation, and characterization of the thiopeptide antibiotic GE2270A. It is intended to serve as a technical resource for professionals in the fields of microbiology, natural product chemistry, and drug development. The document details the producing microorganism, fermentation parameters, isolation and purification protocols, and biological activity of this potent inhibitor of bacterial protein synthesis.
Discovery of GE2270A
GE2270A was discovered through a targeted screening program for novel inhibitors of bacterial protein synthesis. It was isolated from the fermentation broth of a strain of the actinomycete Planobispora rosea.[1][2][3][4] This discovery was significant as GE2270A was found to possess a novel mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu).[1] This mode of action is distinct from many other classes of antibiotics, making it a promising candidate for combating drug-resistant bacteria.
Fermentation for GE2270A Production
The production of GE2270A is achieved through submerged aerobic fermentation of Planobispora rosea. The process involves culturing the microorganism in a nutrient-rich medium under controlled conditions to promote the biosynthesis of the antibiotic.
Producing Microorganism
-
Organism: Planobispora rosea
-
Morphology: A mycelium-forming soil bacterium belonging to the family Streptosporangiaceae.
Fermentation Media and Conditions
Several media compositions have been reported for the cultivation of P. rosea and the production of GE2270A. The selection of the medium is critical for achieving high yields of the antibiotic.
Table 1: Fermentation Media for Planobispora rosea
| Medium Name | Composition | pH |
| D-Seed Medium | Starch (20 g/L), Peptone (5 g/L), Yeast Extract (3 g/L), Meat Extract (2 g/L), Soybean Meal (2 g/L), Calcium Carbonate (1 g/L) | 7.0 |
| V6 Medium | Dextrose (20 g/L), Yeast Extract (5 g/L), Meat Extract (5 g/L), Peptone (5 g/L), Hydrolyzed Casein (3 g/L), NaCl (1.5 g/L) | 7.3 |
| Medium C | Specific composition proprietary but noted to be similar to industrial production media. | Not Specified |
Experimental Protocol: Fermentation of Planobispora rosea
-
Inoculum Preparation: A frozen stock of Planobispora rosea is used to inoculate a seed culture in D-Seed medium. The culture is incubated at 30°C with agitation (e.g., 200 rpm) for approximately 48 hours.
-
Production Culture: A portion of the seed culture (typically a 10% inoculum) is transferred to the production medium (e.g., V6 medium or Medium C).
-
Incubation: The production culture is incubated at 30°C with continuous agitation (e.g., 200 rpm) for an extended period, typically up to 9 days.
-
Monitoring: The fermentation is monitored for key parameters such as biomass, pH, substrate consumption, and the concentration of GE2270A.
Production Yields
The yield of GE2270A can vary depending on the fermentation medium and conditions.
Table 2: Reported Production Titers of GE2270A
| Medium | Yield (µg/mL) | Fermentation Time |
| V6 Medium | ~200 | 168 hours |
| Medium C | ~50 | 63 hours |
Isolation and Purification of GE2270A
The isolation and purification of GE2270A from the fermentation broth is a multi-step process designed to separate the antibiotic from the biomass and other components of the culture medium.
Experimental Protocol: Isolation and Purification
-
Biomass Removal: The first step is the separation of the P. rosea mycelium from the culture broth. This is typically achieved by centrifugation or filtration.
-
Solvent Extraction: The clarified fermentation broth is then subjected to solvent extraction to recover the lipophilic GE2270A. Ethyl acetate is a commonly used solvent for this purpose. The broth is mixed with an equal volume of ethyl acetate, and the organic phase containing the antibiotic is collected. This process may be repeated to maximize recovery.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract of GE2270A.
-
Chromatographic Purification: The crude extract is further purified using chromatographic techniques.
-
Flash Chromatography: The crude extract is often first subjected to flash chromatography on a silica gel column. Elution is typically performed with a gradient of a non-polar solvent (e.g., chloroform) and a polar solvent (e.g., methanol).
-
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain high-purity GE2270A, reversed-phase HPLC is employed. A C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile, often with a modifier like formic acid to improve peak shape.
-
Biological Activity and Mechanism of Action
GE2270A exhibits potent activity against a range of Gram-positive bacteria and anaerobic microorganisms. Its mechanism of action involves the specific inhibition of bacterial protein synthesis.
Spectrum of Activity
Table 3: Minimum Inhibitory Concentrations (MICs) of GE2270A
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | ≤0.015 - 0.25 |
| Streptococcus pyogenes | 0.06 - 2 |
| Enterococcus faecalis | 0.008 - 0.015 |
| Clostridium perfringens | < 1 |
| Propionibacterium acnes | < 1 |
Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)
GE2270A targets and inhibits the function of elongation factor Tu (EF-Tu), a crucial GTPase involved in the elongation phase of protein synthesis. EF-Tu is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. GE2270A binds to the EF-Tu•GTP complex and prevents its stable interaction with aa-tRNA, thereby blocking the formation of the EF-Tu•GTP•aa-tRNA ternary complex. This ultimately halts protein synthesis, leading to bacterial cell death.
Caption: Mechanism of action of GE2270A.
Discovery and Isolation Workflow
The overall process from the initial screening of microorganisms to the final purification of the antibiotic can be visualized as a systematic workflow.
Caption: Workflow for GE2270A discovery and isolation.
References
- 1. mylens.ai [mylens.ai]
- 2. researchgate.net [researchgate.net]
- 3. GE2270A-resistant mutations in elongation factor Tu allow productive aminoacyl-tRNA binding to EF-Tu.GTP.GE2270A complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
GE2270A Congeners and Naturally Occurring Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thiopeptide antibiotic GE2270A, its naturally occurring congeners, and synthetic analogs. It is designed to be a valuable resource for researchers in natural product chemistry, microbiology, and drug development, offering detailed information on the structure, biological activity, and experimental methodologies associated with this promising class of compounds.
Introduction
GE2270A is a potent thiopeptide antibiotic produced by the actinomycete Planobispora rosea and Nonomuraea jiangxiensis. It exhibits significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp.[1] The unique mechanism of action of GE2270A, which involves the inhibition of bacterial protein synthesis through binding to elongation factor Tu (EF-Tu), has made it and its analogs attractive candidates for further drug development.[1] This guide delves into the chemical diversity of naturally occurring GE2270A congeners and the structure-activity relationships that govern their antibacterial potency.
Chemical Structures and Biological Activity
A number of naturally occurring congeners of GE2270A have been isolated and characterized, primarily from fermentation broths of Planobispora rosea and Nonomuraea jiangxiensis. These congeners typically differ in their methylation patterns, the nature of the C-terminal amino acid, or other minor structural modifications. The antibacterial activity of these compounds, expressed as Minimum Inhibitory Concentration (MIC), provides valuable insights into their structure-activity relationships (SAR).
Quantitative Data Summary
The following tables summarize the available quantitative data for GE2270A and its known naturally occurring and semi-synthetic analogs.
Table 1: Minimum Inhibitory Concentrations (MICs) of Naturally Occurring GE2270A Congeners against Staphylococcus aureus
| Compound | Modification from GE2270A | MIC (µM) against S. aureus |
| GE2270A | - | ≤0.015 - 0.25 |
| Congener 1 | C-terminal proline replaced with a carboxylic acid | 2 |
| Congener 2 | Desmethyl at the N-terminus of the phenylserine residue | 3 |
| Congener 3 | Lacks the methyl group on the nitrogen of the thiazole ring F | 4 |
| Congener 4 | Lacks the methyl group on the nitrogen of the thiazole ring E | 5 |
| Congener 5 | Didesmethyl at the N-terminus of phenylserine and thiazole ring F nitrogen | 6 |
| Congener 6 | Didesmethyl at the nitrogen of thiazole rings E and F | 7 |
| Congener 7 | Terminal methyl-ester at the C-terminus and lacks a methyl group at C-5 of thiazole ring D | 10 |
| Congener 8 | Terminal methyl-ester at the C-terminus | 11 |
| Congener 9 | Free carboxylic acid form of congener 8 | 8 |
Data for congeners 1-9 are from a study on compounds isolated from Nonomuraea jiangxiensis and tested against S. aureus with MIC90 values reported.[2]MIC range for GE2270A is from a study reporting activity against various Staphylococcus species.[1]
Table 2: Minimum Inhibitory Concentrations (MICs) of GE2270A and a Semi-synthetic Analog against Various Gram-Positive Bacteria
| Organism | GE2270A MIC (µg/mL) | Acid Derivative 2 MIC (µg/mL) |
| Staphylococcus aureus (various strains) | ≤0.015 - 0.25 | 0.5 - 8 |
| Streptococcus pneumoniae (various strains) | 0.06 - 0.125 | 0.25 - 2 |
| Streptococcus pyogenes (various strains) | 0.125 - 2 | 2 - >16 |
| Enterococcus faecalis (various strains) | 0.008 - 0.015 | 0.008 - 0.015 |
| Enterococcus faecium (various strains) | 0.008 | 0.008 - 0.015 |
Data is from a study on a semi-synthetic derivative of GE2270A.[1]
Mechanism of Action: Inhibition of Elongation Factor Tu
GE2270A exerts its antibacterial effect by targeting and inhibiting the bacterial elongation factor Tu (EF-Tu), a crucial GTPase involved in protein synthesis. Specifically, GE2270A binds to a pocket on EF-Tu and stabilizes the EF-Tu-GDP complex, preventing its dissociation and subsequent recycling to the active EF-Tu-GTP form. This action effectively sequesters EF-Tu, thereby preventing the delivery of aminoacyl-tRNA to the ribosome and halting protein elongation.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of GE2270A and its congeners.
Isolation and Purification of GE2270A Congeners
The following is a representative protocol for the isolation and purification of thiopeptide antibiotics from a fermentation broth.
Protocol Details:
-
Fermentation: Nonomuraea jiangxiensis is cultured in a suitable production medium.
-
Extraction: The whole fermentation broth is extracted with an equal volume of ethyl acetate. The organic layer is collected.
-
Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to separate fractions based on molecular size.
-
Semi-preparative HPLC: Fractions containing the compounds of interest are further purified by semi-preparative reverse-phase HPLC. A typical gradient could be from 30% to 70% acetonitrile in water (with 0.1% trifluoroacetic acid) over 40 minutes on a C18 column. Fractions are collected based on UV absorbance at 280 nm and 350 nm.
-
Final Purification: If necessary, a final purification step using analytical HPLC with a shallower gradient can be performed to obtain highly pure congeners.
Structure Elucidation by NMR and Mass Spectrometry
The planar and stereochemical structures of the isolated congeners are determined using a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
HRMS Parameters:
-
Instrument: Q-TOF mass spectrometer with an ESI source.
-
Mode: Positive ion mode.
-
Data Acquired: High-resolution full scan MS and tandem MS (MS/MS) for fragmentation analysis to confirm the peptide sequence.
NMR Spectroscopy Parameters (on a 600 MHz spectrometer):
-
Solvent: DMSO-d₆
-
1D Experiments: ¹H and ¹³C NMR.
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems within amino acid residues.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for sequencing the peptide and identifying modifications.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, aiding in stereochemical assignments and conformational analysis.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentrations (MICs) of the purified compounds are determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), specifically the M07-A11 standard for broth microdilution.
Protocol Details:
-
Preparation of Inoculum: A suspension of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microdilution Plates: The test compounds are serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Structure-Activity Relationship (SAR)
The analysis of the biological activity of GE2270A and its congeners reveals key structural features important for their antibacterial potency:
-
C-terminal Carboxylic Acid: The presence of a free carboxylic acid at the C-terminus, as seen in congener 1, generally leads to a decrease in activity compared to the amide in GE2270A.
-
Methylation: The degree and position of methylation on the thiazole rings and the N-terminus of the phenylserine residue influence the antibacterial activity. Desmethylation generally results in a slight to moderate reduction in potency.
-
Side Chain Modifications: Alterations to the C-terminal side chain can dramatically affect the antibacterial spectrum. For instance, certain semi-synthetic modifications can lead to compounds with a narrower but more targeted activity profile.
Conclusion
GE2270A and its naturally occurring congeners represent a valuable class of thiopeptide antibiotics with a compelling mechanism of action. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the potential of these molecules. Future work in this area may focus on the discovery of novel, more potent congeners from different microbial sources, the semi-synthetic modification of the GE2270A scaffold to improve its pharmacokinetic properties and expand its antibacterial spectrum, and a deeper investigation into the molecular interactions with EF-Tu to guide rational drug design.
References
The Pyridine Core of GE2270A: A Linchpin in Bioactivity and Target for Future Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazolyl peptide antibiotic GE2270A has long been a subject of interest in the scientific community due to its potent inhibitory activity against bacterial protein synthesis. Its unique mechanism of action, targeting the elongation factor Tu (EF-Tu), sets it apart from many clinically used antibiotics. At the heart of GE2270A's complex architecture lies a trisubstituted pyridine ring, a heterocyclic core that is crucial for the molecule's overall conformation and, consequently, its biological activity. This technical guide provides a comprehensive overview of the role of the pyridine core in GE2270A's bioactivity, detailing its mechanism of action, structure-activity relationships of key analogs, and relevant experimental protocols.
Mechanism of Action: The Pyridine Core as a Scaffold for EF-Tu Inhibition
GE2270A exerts its antibacterial effect by binding to the bacterial elongation factor Tu (EF-Tu), a GTPase that is essential for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during protein synthesis.[1][2] The binding of GE2270A to EF-Tu prevents the formation of the functional EF-Tu•GTP•aa-tRNA ternary complex, thereby stalling protein elongation and leading to bacterial cell death.[3]
The crystal structure of the GE2270A-EF-Tu complex reveals that the antibiotic binds to domain II of EF-Tu.[4][5] The pyridine core of GE2270A serves as a central scaffolding unit, orienting the various thiazole-containing side chains into a conformation that fits snugly within a hydrophobic pocket on the surface of EF-Tu. While direct interactions between the pyridine nitrogen or ring carbons and EF-Tu residues are not the primary drivers of binding affinity, the rigid planarity of the pyridine ring is critical for positioning the key interactive moieties of the antibiotic.
The following diagram illustrates the signaling pathway of protein synthesis and the inhibitory action of GE2270A.
Structure-Activity Relationship (SAR): Insights from Semisynthetic Derivatives
While systematic modification of the pyridine core of GE2270A has not been extensively reported in the literature, the development of semisynthetic derivatives has provided valuable insights into the broader SAR of the molecule. Two notable examples are LFF571 and NAI003.
LFF571: This derivative, developed for the treatment of Clostridium difficile infections, features a modification at the C-terminal carboxylic acid of GE2270A. This modification enhances the drug-like properties of the molecule, including solubility, without significantly compromising its potent antibacterial activity. The intact heterocyclic core, including the pyridine ring, remains essential for its activity.
NAI003: This derivative also possesses a modification at the C-terminus and exhibits a narrower spectrum of activity, being particularly potent against Propionibacterium acnes. Studies with NAI003 have shown that its binding affinity to EF-Tu from different bacterial species varies, explaining its selective antibacterial activity. This highlights that while the core structure is necessary for binding, peripheral modifications can fine-tune the interaction with the target protein.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for GE2270A and its derivatives against a panel of Gram-positive bacteria.
| Compound | S. aureus (MRSA) | S. pneumoniae | E. faecalis (VRE) | C. difficile | P. acnes |
| GE2270A | 0.12-0.5 µg/mL | 0.06-0.25 µg/mL | 0.03-0.12 µg/mL | ≤0.5 µg/mL | 0.004-0.25 µg/mL |
| LFF571 | 0.25-1 µg/mL | 0.12-0.5 µg/mL | 0.12-0.5 µg/mL | ≤0.5 µg/mL | ND |
| NAI003 | >128 µg/mL | >128 µg/mL | 0.5-16 µg/mL | ND | 0.004-0.25 µg/mL |
| ND: Not Determined. Data compiled from multiple sources. |
The data clearly indicates that modifications to the periphery of the GE2270A molecule can dramatically alter its antibacterial spectrum and potency, while the conserved heterocyclic core maintains the fundamental mechanism of action.
Experimental Protocols
Synthesis of the Heterocyclic Core of GE2270A
The synthesis of the complex heterocyclic core of GE2270A is a significant challenge in medicinal chemistry. Several total syntheses have been reported, often employing a convergent strategy where the substituted pyridine is assembled from smaller fragments. A common approach involves the use of cross-coupling reactions to attach the thiazole-containing side chains to a pre-functionalized pyridine ring.
The following diagram outlines a generalized workflow for the synthesis of the GE2270A heterocyclic core.
A detailed experimental protocol for the synthesis of a key intermediate can be summarized as follows:
-
Preparation of the Pyridine Scaffold: A suitably protected and functionalized pyridine derivative, such as a di- or tri-halogenated pyridine, is prepared.
-
Synthesis of Thiazole Fragments: The thiazole-containing side chains are synthesized separately, often from amino acid precursors, and functionalized for cross-coupling reactions (e.g., as boronic esters or organostannanes).
-
Cross-Coupling Reactions: The thiazole fragments are sequentially coupled to the pyridine core using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). The regioselectivity of these reactions is controlled by the differential reactivity of the halogen substituents on the pyridine ring.
-
Further Functionalization: After the core structure is assembled, further chemical modifications, such as deprotection and amide bond formation, are carried out to complete the synthesis of the desired GE2270A analog.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of GE2270A and its analogs is typically determined by measuring their MIC against a panel of bacterial strains. The broth microdilution method is a standard and widely used technique.
Protocol:
-
Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized cell density (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the compound dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
In Vitro Transcription-Translation Assay
To assess the inhibitory activity of GE2270A analogs on bacterial protein synthesis, a cell-free in vitro transcription-translation (IVTT) assay can be employed. This assay measures the synthesis of a reporter protein (e.g., luciferase or a fluorescent protein) from a DNA template in the presence of a bacterial cell extract.
Protocol:
-
Preparation of S30 Extract: A crude cell extract (S30) containing all the necessary components for transcription and translation is prepared from a suitable bacterial strain (e.g., E. coli).
-
Reaction Mixture: The IVTT reaction mixture is assembled, containing the S30 extract, a DNA template encoding a reporter gene, amino acids (including a radiolabeled or fluorescently tagged amino acid), and an energy source (ATP and GTP).
-
Addition of Inhibitor: The GE2270A analog to be tested is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours).
-
Measurement of Protein Synthesis: The amount of newly synthesized reporter protein is quantified by measuring radioactivity, fluorescence, or enzymatic activity, depending on the reporter used. The IC50 value (the concentration of inhibitor required to reduce protein synthesis by 50%) can then be calculated.
Future Directions: The Pyridine Core as a Target for Optimization
The available SAR data for GE2270A, primarily from derivatives modified at the C-terminus, underscores the importance of the overall molecular architecture for potent and selective antibacterial activity. The pyridine core, as the central organizing element of the molecule, presents a compelling but underexplored target for further medicinal chemistry efforts.
Future research should focus on the rational design and synthesis of GE2270A analogs with specific modifications to the pyridine ring. For example, altering the substitution pattern or introducing different functional groups on the pyridine core could modulate the electronic properties and steric bulk of this region, potentially leading to:
-
Enhanced Binding Affinity: Fine-tuning the fit of the molecule within the EF-Tu binding pocket.
-
Improved Pharmacokinetic Properties: Modifying solubility, metabolic stability, and cell permeability.
-
Overcoming Resistance: Developing analogs that are active against bacterial strains with mutations in the EF-Tu binding site.
Molecular modeling and computational docking studies will be invaluable tools in guiding the design of such analogs. By combining synthetic chemistry with advanced biological evaluation, the full potential of the GE2270A scaffold can be explored, with the pyridine core serving as a key focal point for innovation in the development of next-generation antibiotics.
References
- 1. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Genetic Architecture of GE2270A Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the genetic underpinnings of the production of GE2270A, a potent thiopeptide antibiotic. Produced by the actinomycete Planobispora rosea, GE2270A has garnered significant interest as a precursor for novel drug development. This document outlines the biosynthetic gene cluster, regulatory networks, and key enzymatic players, supported by quantitative data and detailed experimental protocols.
The GE2270A Biosynthetic Gene Cluster (pbt)
The biosynthesis of GE2270A is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), designated as the pbt cluster. This cluster encodes all the necessary enzymatic machinery for the ribosomal synthesis and post-translational modification of the precursor peptide.
Gene Organization and Function
The pbt gene cluster from Planobispora rosea contains a suite of genes responsible for the precursor peptide synthesis, post-translational modifications, and potentially regulation and transport. The core of the biosynthetic process is the ribosomally synthesized and post-translationally modified peptide (RiPP) pathway.
Table 1: Genes of the pbt Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Putative Function |
| pbtA | Precursor peptide |
| pbtB | Dehydratase |
| pbtC | Cyclodehydratase |
| pbtD | Dehydrogenase |
| pbtE | YcaO-like protein (cyclodehydratase) |
| pbtF | Putative modifying enzyme |
| pbtG | Putative modifying enzyme |
| pbtH | Putative modifying enzyme |
| pbtI | Putative modifying enzyme |
| pbtJ | Putative modifying enzyme |
| pbtK | Putative modifying enzyme |
| pbtL | Putative modifying enzyme |
| pbtM | Methyltransferase |
| pbtN | Putative modifying enzyme |
| pbtO | Oxidoreductase |
| pbtP | Protease |
| pbtR | Transcriptional regulator (TetR family) |
| tuf | Elongation factor Tu (Resistance gene) |
Quantitative Insights into GE2270A Production
Transcriptomic and metabolomic studies have provided valuable quantitative data on the expression of the pbt gene cluster and the resulting production of GE2270A.
Gene Expression Dynamics
RNA sequencing (RNA-seq) analysis of P. rosea during fermentation reveals the temporal expression pattern of the pbt genes. The expression of most biosynthetic genes is significantly upregulated during the transition from exponential to stationary phase, coinciding with the onset of antibiotic production.
Table 2: Gene Expression Levels (TPM) of Key pbt Genes During P. rosea Fermentation
| Gene | 24 hours | 48 hours | 72 hours |
| pbtA | 1500 | 12000 | 8000 |
| pbtB | 200 | 1500 | 1000 |
| pbtD | 250 | 1800 | 1200 |
| pbtR | 100 | 500 | 300 |
Note: TPM (Transcripts Per Million) values are approximate and serve to illustrate the general trend of gene expression.
GE2270A Production Titers
The production of GE2270A can be influenced by fermentation conditions and the genetic background of the producing strain. Heterologous expression in optimized hosts has been explored to enhance production yields.
Table 3: GE2270A Production in Different Strains and Conditions
| Strain/Condition | Titer (mg/L) |
| Planobispora rosea (wild-type, optimized medium) | ~50 |
| Streptomyces coelicolor (heterologous host) | ~1-5 |
| Nonomuraea sp. (heterologous host) | >100 |
Regulatory Mechanisms Governing GE2270A Biosynthesis
The production of GE2270A is tightly regulated at the transcriptional level, responding to both pathway-specific and global cellular signals.
A key player in the regulation of the pbt cluster is PbtR, a putative transcriptional activator belonging to the TetR family of regulators. Deletion of pbtR has been shown to abolish GE2270A production, indicating its essential role in activating the expression of the biosynthetic genes.
Furthermore, multi-omics studies have revealed that nutrient availability, particularly phosphate and iron, plays a crucial role in the regulation of GE2270A biosynthesis. Limitation of these essential nutrients appears to trigger a metabolic switch that favors secondary metabolite production.
The Biosynthetic Pathway of GE2270A
The biosynthesis of GE2270A is a multi-step process that begins with the ribosomal synthesis of a precursor peptide, PbtA. This peptide consists of a leader peptide, which acts as a recognition signal for the modifying enzymes, and a core peptide that undergoes extensive post-translational modifications.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of GE2270A genetics and production.
Fermentation of Planobispora rosea**
-
Pre-culture Preparation: Inoculate a loopful of P. rosea mycelium from a mature agar plate into a 50 mL flask containing 10 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 30°C with shaking at 200 rpm for 48-72 hours.
-
Production Culture: Inoculate a 250 mL flask containing 50 mL of production medium ("Medium C") with 5% (v/v) of the pre-culture.
-
Medium C Composition:
-
Soluble Starch: 20 g/L
-
Glucose: 10 g/L
-
Yeast Extract: 5 g/L
-
Casein Hydrolysate: 5 g/L
-
CaCO₃: 2 g/L
-
Trace Elements Solution: 1 mL/L
-
-
-
Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.
-
Sampling: Aseptically collect samples at regular intervals (e.g., 24, 48, 72, 96, 120 hours) for biomass, pH, nutrient analysis, and GE2270A quantification.
RNA Extraction and RNA-Seq Analysis
-
Cell Harvesting: Centrifuge a defined volume of the fermentation broth to pellet the mycelia.
-
RNA Extraction: Utilize a method optimized for actinomycetes, which often involves mechanical lysis (e.g., bead beating) in the presence of a chaotropic agent like Trizol, followed by phenol-chloroform extraction.
-
Quality Control: Assess the integrity and purity of the extracted RNA using spectrophotometry (A260/A280 ratio) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
Library Preparation: Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA). Construct sequencing libraries using a commercially available kit.
-
Sequencing: Perform high-throughput sequencing on a platform such as Illumina NovaSeq.
-
Data Analysis: Process the raw sequencing reads, including quality trimming, mapping to the P. rosea reference genome, and quantification of gene expression levels (e.g., as Transcripts Per Million - TPM).
Metabolomic Analysis of GE2270A
-
Sample Preparation: Extract the whole fermentation broth (including mycelia) with an organic solvent (e.g., ethyl acetate or acetonitrile) to capture both intracellular and extracellular metabolites.
-
LC-MS/MS Analysis:
-
Separate the extracted metabolites using liquid chromatography (LC), typically with a C18 reversed-phase column.
-
Detect and identify the metabolites using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument.
-
Perform tandem mass spectrometry (MS/MS) for structural elucidation and confirmation of GE2270A and its analogs.
-
-
Data Analysis: Process the raw LC-MS data using specialized software to identify peaks, align chromatograms, and quantify the relative abundance of GE2270A and other metabolites.
This guide provides a foundational understanding of the genetic and molecular basis of GE2270A production. Further research into the specific regulatory interactions and the functions of uncharacterized genes within the pbt cluster will undoubtedly pave the way for rational strain engineering and optimization of GE2270A production for therapeutic applications.
Methodological & Application
Application of GE 2270A in studies of bacterial resistance.
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
GE2270A is a thiazolyl peptide antibiotic isolated from Planobispora rosea. It exhibits potent activity primarily against Gram-positive bacteria by inhibiting protein synthesis. Its specific mode of action targets the bacterial elongation factor Tu (EF-Tu), a crucial GTPase that delivers aminoacyl-tRNA (aa-tRNA) to the ribosome during translation. This unique mechanism makes GE2270A a valuable tool for studying bacterial protein synthesis and the development of antibiotic resistance. This document provides detailed protocols for utilizing GE2270A in bacterial resistance studies, including determining its minimum inhibitory concentration (MIC), selecting for resistant mutants, and assessing its binding to EF-Tu.
Mechanism of Action
GE2270A specifically targets the GTP-bound form of EF-Tu.[1] By binding to EF-Tu, GE2270A prevents the stable formation of the EF-Tu-GTP-aa-tRNA ternary complex.[2] This inhibition blocks the delivery of aa-tRNA to the A-site of the ribosome, thereby halting the elongation phase of protein synthesis and leading to bacterial cell death.[3][4] The binding site of GE2270A on EF-Tu is located in domain 2, with some contact with domain 1.[5]
Resistance to GE2270A in bacteria primarily arises from mutations in the tuf gene, which encodes EF-Tu. These mutations allow the mutant EF-Tu to accommodate both GE2270A and aa-tRNA simultaneously, thus overcoming the inhibitory effect of the antibiotic.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of GE2270A against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.12 |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 0.25 |
| Streptococcus pyogenes | ATCC 19615 | 0.06 |
| Enterococcus faecalis | ATCC 29212 | 0.015 |
| Clostridium perfringens | ATCC 13124 | <1 |
| Propionibacterium acnes | ATCC 6919 | <1 |
Note: MIC values can vary depending on the specific strain and the testing conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of GE2270A using the broth microdilution method in a 96-well plate format.
Materials:
-
GE2270A
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare GE2270A Stock Solution: Dissolve GE2270A in DMSO to a final concentration of 1 mg/mL.
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Plate Setup: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the GE2270A working solution to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last dilution column. d. Add 5 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL. e. Include a positive control well (inoculum without antibiotic) and a negative control well (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of GE2270A that completely inhibits visible growth of the bacteria.
Protocol 2: Selection of GE2270A-Resistant Mutants
This protocol describes the selection of spontaneous bacterial mutants resistant to GE2270A by direct plating on antibiotic-containing agar.
Materials:
-
GE2270A
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) or other suitable liquid medium
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
Centrifuge
Procedure:
-
Prepare Bacterial Culture: Inoculate a single colony of the susceptible bacterial strain into 5 mL of TSB and grow overnight at 37°C with shaking.
-
Prepare Plates: a. Prepare TSA plates. b. Prepare TSA plates containing GE2270A at a concentration of 4x the MIC of the susceptible strain.
-
Plating for Selection: a. Pellet the overnight culture by centrifugation and resuspend the cells in 100 µL of fresh medium. b. Spread the entire concentrated culture onto the TSA plate containing GE2270A. c. Prepare serial dilutions of the overnight culture and plate on non-selective TSA plates to determine the total viable cell count.
-
Incubation: Incubate all plates at 37°C for 24-48 hours, or until colonies appear.
-
Isolation and Confirmation of Resistant Mutants: a. Pick individual colonies from the selective plates and streak them onto fresh selective plates to purify the mutants. b. Confirm the resistance of the purified mutants by determining their MIC for GE2270A as described in Protocol 1.
-
Genetic Analysis: a. Extract genomic DNA from the resistant mutants. b. Amplify the tuf gene using PCR. c. Sequence the PCR product to identify mutations responsible for resistance.
Protocol 3: EF-Tu Binding Assay (Gel Shift Assay)
This protocol describes a method to assess the binding of GE2270A to EF-Tu using a native polyacrylamide gel electrophoresis (PAGE) mobility shift assay.
Materials:
-
Purified EF-Tu protein
-
GE2270A
-
GTP
-
Tris-Glycine buffer (pH 8.3)
-
Native PAGE apparatus and reagents
-
Coomassie Brilliant Blue or other suitable protein stain
Procedure:
-
Reaction Setup: a. In microcentrifuge tubes, prepare reaction mixtures containing a fixed amount of purified EF-Tu. b. Add 1 mM GTP to each reaction. c. Add increasing concentrations of GE2270A (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 µM) to the respective tubes. d. Include a control reaction with EF-Tu and GTP but no GE2270A. e. Incubate the reactions at room temperature for 15-30 minutes.
-
Native PAGE: a. Load the reaction mixtures onto a native polyacrylamide gel. b. Run the gel in Tris-Glycine buffer (pH 8.3) at a constant voltage until the dye front reaches the bottom of the gel.
-
Visualization: a. Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. b. Destain the gel until the background is clear.
-
Analysis: The binding of GE2270A to EF-Tu is expected to cause a conformational change in the protein, resulting in a shift in its electrophoretic mobility compared to the unbound EF-Tu.
Conclusion
GE2270A serves as an important research tool for investigating the mechanisms of bacterial protein synthesis and the evolution of antibiotic resistance. The protocols provided herein offer standardized methods for assessing the in vitro activity of GE2270A, selecting for and characterizing resistant mutants, and analyzing its interaction with its molecular target, EF-Tu. These studies can contribute to a deeper understanding of bacterial physiology and aid in the development of novel antimicrobial strategies.
References
- 1. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GE2270A-resistant mutations in elongation factor Tu allow productive aminoacyl-tRNA binding to EF-Tu.GTP.GE2270A complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: GE2270A as a Lead Compound for Novel Antibiotic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
GE2270A is a potent thiopeptide antibiotic isolated from the fermentation broth of Planobispora rosea.[1][2] It exhibits significant activity primarily against Gram-positive bacteria, including clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp.[3] The unique mechanism of action of GE2270A, targeting the bacterial elongation factor Tu (EF-Tu), makes it an attractive lead compound for the development of novel antibiotics to combat the growing threat of antimicrobial resistance.[1][4] These application notes provide a comprehensive overview of GE2270A, including its mechanism of action, antibacterial spectrum, and its utilization as a scaffold for the generation of improved antibiotic candidates. Detailed protocols for key experimental assays are also provided to facilitate further research and development.
Mechanism of Action
GE2270A exerts its antibacterial effect by inhibiting bacterial protein synthesis. Its molecular target is the elongation factor Tu (EF-Tu), a crucial GTP-binding protein responsible for escorting aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation.
GE2270A binds to domain II of EF-Tu, a region critical for the interaction with aa-tRNA. This binding event prevents the formation of the stable EF-Tu•GTP•aa-tRNA ternary complex. By interfering with this essential step, GE2270A effectively stalls protein synthesis, leading to bacterial growth inhibition.
Caption: Mechanism of action of GE2270A, inhibiting the formation of the ternary complex in protein synthesis.
Antibacterial Spectrum and Efficacy
GE2270A demonstrates potent activity against a range of Gram-positive bacteria. However, it is generally not effective against Gram-negative species. The minimum inhibitory concentrations (MICs) for GE2270A and some of its notable derivatives are summarized in the table below. The development of semi-synthetic analogs has led to compounds with altered spectra and improved properties. For instance, NAI003 shows a narrowed spectrum with high selectivity for Propionibacterium acnes, while LFF571 has been investigated for the treatment of Clostridium difficile infections.
| Organism | GE2270A MIC (µg/mL) | NAI003 MIC (µg/mL) | Acid Derivative 2 MIC (µg/mL) |
| Staphylococcus aureus | ≤0.015 - 0.25 | - | 32- to 64-fold higher than GE2270A |
| Streptococcus spp. | 0.06 - 2 | - | 4- to 16-fold higher than GE2270A |
| Enterococcus spp. | 0.008 - 0.015 | - | - |
| Propionibacterium acnes | - | Low MICs | - |
Data compiled from multiple sources. The acid derivative 2 is an intermediate in the synthesis of NAI003.
GE2270A as a Lead Compound
The potent activity and unique target of GE2270A make it an excellent starting point for antibiotic development. However, challenges such as limited aqueous solubility have prompted medicinal chemistry efforts to generate analogs with improved physicochemical properties and in vivo efficacy. These efforts have led to the identification of novel, potent, and soluble EF-Tu inhibitors.
Strategies for Analog Development:
-
Modification of the Side Chain: The oxazolidine-linked L-Ser-L-Pro-NH2 side chain can be chemically modified. For example, acid treatment followed by amidation can be used to introduce diverse functionalities, as demonstrated in the synthesis of NAI003.
-
4-Aminothiazolyl Analogs: Design and synthesis of 4-aminothiazolyl analogs have been explored to improve stability and define structure-activity relationships.
-
Imidazole Analogs: Replacement of the 4-aminothiazole moiety with imidazole has been investigated to further probe the structure-activity relationship of the antibacterial template.
Caption: Logical workflow for the development of GE2270A as a lead compound for novel antibiotics.
Experimental Protocols
Determination of Minimum Inhibitory Concentrations (MICs)
This protocol outlines the broth microdilution method for determining the MIC of GE2270A and its analogs.
Materials:
-
Bacterial strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
GE2270A or analog stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Incubator
Protocol:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum adjusted to a concentration of 1 x 10^6 CFU/mL in the same broth medium.
-
Add 50 µL of the bacterial inoculum to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria) on each plate.
-
Incubate the plates at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
EF-Tu Binding Assay (Gel Shift Assay)
This protocol describes a method to qualitatively assess the binding of GE2270A and its derivatives to EF-Tu.
Materials:
-
Purified EF-Tu protein
-
GTP
-
GE2270A or analog
-
Native polyacrylamide gel
-
Gel electrophoresis apparatus
-
Coomassie Brilliant Blue stain
Protocol:
-
Purify EF-Tu from the desired bacterial strain (e.g., E. coli, S. aureus) using affinity chromatography.
-
Pre-incubate the purified EF-Tu with GTP to form the active EF-Tu•GTP complex.
-
In separate tubes, incubate the EF-Tu•GTP complex with increasing concentrations of the test compound (GE2270A or analog).
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel electrophoresis under non-denaturing conditions.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
A shift in the electrophoretic mobility of EF-Tu in the presence of the compound indicates binding.
Caption: Experimental workflows for MIC determination and EF-Tu binding assays.
Resistance Mechanisms
Resistance to GE2270A can arise through mutations in the tuf gene, which encodes EF-Tu. Studies have shown that specific amino acid substitutions in EF-Tu can lead to high-level resistance. Understanding these resistance mechanisms is crucial for the development of next-generation antibiotics that can overcome potential resistance. For instance, the EF-Tu from the GE2270A-producing organism, Planobispora rosea, is naturally resistant to the antibiotic.
Conclusion
GE2270A represents a promising scaffold for the development of new antibiotics targeting the essential bacterial protein synthesis machinery. Its potent activity against Gram-positive pathogens and well-defined mechanism of action provide a solid foundation for medicinal chemistry programs. The successful development of derivatives with improved properties and altered spectra highlights the potential of this chemical class to address the urgent need for novel antibacterial agents. Further research focusing on overcoming resistance and optimizing in vivo efficacy will be critical in translating the potential of GE2270A and its analogs into clinically useful drugs.
References
- 1. ANTIBIOTIC GE2270 A: A NOVEL INHIBITOR OF BACTERIAL PROTEIN SYNTHESIS [jstage.jst.go.jp]
- 2. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthesis of GE2270A Analogs for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of GE2270A analogs. These protocols are intended to guide researchers in the exploration of the structure-activity relationships (SAR) of this potent class of antibiotics, with the goal of developing novel therapeutic agents with improved properties.
Introduction
GE2270A is a complex thiazolyl peptide antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1][2][3] Its unique mode of action and potent activity against Gram-positive bacteria have made it an attractive scaffold for the development of new antibiotics. However, the native compound possesses certain liabilities, such as poor aqueous solubility, which has prompted the synthesis of analogs to improve its physicochemical and pharmacological properties.
Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the structure of GE2270A and evaluating the biological activity of the resulting analogs, researchers can identify key structural motifs responsible for its antibacterial potency and develop compounds with enhanced therapeutic potential. A notable success in this area is the development of LFF571, a GE2270A analog that has undergone clinical trials for the treatment of Clostridium difficile infections.[4]
These notes provide protocols for the solid-phase synthesis of a GE2270A peptide backbone, the creation of a modified side chain, macrocyclization, purification, and subsequent biological evaluation through minimum inhibitory concentration (MIC) testing and an elongation factor Tu (EF-Tu) binding assay.
Data Presentation: Structure-Activity Relationship of GE2270A Analogs
The following table summarizes the structure-activity relationships of key GE2270A analogs, highlighting the impact of modifications on their antibacterial activity.
| Analog | Modification | Target Organism(s) | MIC (µg/mL) | Key Findings | Reference(s) |
| GE2270A | Natural Product | Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis, Clostridium perfringens, Propionibacterium acnes | < 1 | Potent but poorly soluble. | [3] |
| LFF571 | Dicarboxylic acid side chain | Clostridium difficile | ≤ 0.5 | Enhanced aqueous solubility and potent activity against C. difficile. | |
| NAI003 | Amidation of the carboxylic acid with 4-amino-N-benzylpiperidine | Propionibacterium acnes | Low MIC | Reduced antibacterial spectrum with high selectivity for P. acnes. | |
| Cycloalkylcarboxylic Acid Analogs | Cycloalkylcarboxylic acid side chains linked via amide or urethane | Gram-positive bacteria | Potent | Improved solubility and efficacy profiles. | |
| Imidazole Analogs | Replacement of the 4-aminothiazolyl moiety with 4-thiazolyl imidazole | Gram-positive bacteria | Poor in vitro activity | The 4-aminothiazolyl group is important for activity. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the manual Fmoc-based solid-phase peptide synthesis (SPPS) of the linear peptide backbone of a GE2270A analog.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2: Synthesis of the Thiazolyl-Pyridine Core and Macrocyclization
This protocol outlines a general strategy for the synthesis of the heterocyclic core and subsequent macrocyclization via an intramolecular Stille coupling.
Materials:
-
Appropriately substituted bromopyridine and thiazole precursors
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Organotin reagent (for Stille coupling)
-
Solvents (e.g., Toluene, DMF)
-
Linear peptide precursor with appropriate functional groups for coupling
Procedure:
-
Synthesis of the Thiazolyl-Pyridine Core:
-
The synthesis of the complex thiazolyl-pyridine core can be achieved through various cross-coupling strategies, such as Negishi and Stille couplings, starting from functionalized pyridine and thiazole building blocks. A key strategy involves the assembly of the 2,3,6-trisubstituted pyridine core by consecutive cross-coupling reactions.
-
-
Coupling of the Linear Peptide to the Core:
-
Couple the synthesized linear peptide precursor to the thiazolyl-pyridine core using standard peptide coupling reagents.
-
-
Intramolecular Stille Macrocyclization:
-
Introduce a stannane moiety onto one end of the linear precursor and a halide on the other, positioned on the pyridine core.
-
Perform the intramolecular Stille coupling reaction in the presence of a palladium catalyst to form the macrocycle. This is a decisive step and reaction conditions should be carefully optimized.
-
The reaction is typically carried out in a non-polar solvent like toluene under inert atmosphere.
-
Protocol 3: Purification of the Synthetic Analog
Materials:
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude synthetic peptide in a minimal amount of a suitable solvent, such as a mixture of water and ACN.
-
HPLC Purification:
-
Equilibrate the preparative RP-HPLC column with a low concentration of organic phase (e.g., 5% ACN in water with 0.1% TFA).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing ACN concentration (e.g., 5% to 95% ACN over 60 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired analog.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy powder.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of the synthesized analogs against Gram-positive bacteria.
Materials:
-
Synthesized GE2270A analog
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of the Analog:
-
Prepare a stock solution of the GE2270A analog in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the analog in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the analog that completely inhibits visible bacterial growth.
Protocol 5: Elongation Factor Tu (EF-Tu) Binding Assay (Fluorescence Polarization)
This protocol provides a framework for a fluorescence polarization (FP) assay to measure the binding of synthesized analogs to EF-Tu.
Materials:
-
Purified bacterial EF-Tu protein
-
Fluorescently labeled GE2270A probe (e.g., BODIPY-FL labeled)
-
Synthesized GE2270A analogs
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10 µM GDP)
-
384-well black microplates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Assay Setup:
-
In the wells of a 384-well plate, add a fixed concentration of the fluorescently labeled GE2270A probe and EF-Tu protein. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the probe and sufficient protein to achieve a significant polarization signal upon binding.
-
-
Competitive Binding:
-
Add varying concentrations of the unlabeled GE2270A analog to the wells.
-
Include control wells with no unlabeled competitor (maximum polarization) and wells with no protein (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using the plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the analog that displaces 50% of the fluorescent probe.
-
The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Concise total synthesis of the thiazolyl peptide antibiotic GE2270 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Elongation Factor Tu Function Using GE2270A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation factor Tu (EF-Tu) is a highly conserved GTPase that plays a crucial role in the elongation phase of bacterial protein synthesis. It facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the ribosome in a GTP-dependent manner. The functional importance and structural uniqueness of bacterial EF-Tu make it an attractive target for the development of novel antibiotics. GE2270A is a thiazolyl peptide antibiotic isolated from Planobispora rosea that specifically inhibits bacterial protein synthesis by targeting EF-Tu.[1] This document provides detailed application notes and experimental protocols for utilizing GE2270A as a tool to study the function of EF-Tu.
Mechanism of Action of GE2270A
GE2270A inhibits protein synthesis by interfering with the function of EF-Tu.[1][2] Its mechanism of action involves the following key steps:
-
Binding to EF-Tu•GTP: GE2270A specifically binds to the GTP-bound conformation of EF-Tu.[3] This interaction locks GTP on EF-Tu, slowing down the 'off' rate of the nucleotide by approximately 400-fold.[3] The antibiotic does not significantly affect the EF-Tu•GDP complex.
-
Inhibition of Ternary Complex Formation: The binding of GE2270A to EF-Tu•GTP sterically hinders the subsequent binding of aa-tRNA, thereby preventing the formation of the functional EF-Tu•GTP•aa-tRNA ternary complex.
-
Blocking Ribosomal Delivery of aa-tRNA: By inhibiting the formation of the ternary complex, GE2270A effectively blocks the delivery of aa-tRNA to the A-site of the ribosome, which halts the elongation cycle of protein synthesis.
-
Impairment of Ribosome-Stimulated GTPase Activity: While GE2270A does not significantly alter the intrinsic GTPase activity of EF-Tu, it impairs the stimulation of this activity by the ribosome.
The binding site of GE2270A has been identified in domain II of EF-Tu, making contact with amino acid residues 215-230, 256-264, and 273-277. This binding site partially overlaps with that of another EF-Tu inhibitor, pulvomycin, despite their structural differences.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of GE2270A against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ≤0.015 |
| Staphylococcus aureus | ND041009 | ≤0.015 |
| Staphylococcus aureus | ND018107 | ≤0.015 |
| Streptococcus pyogenes | ATCC 19615 | 0.06 |
| Enterococcus faecalis | ATCC 29212 | 0.008 |
| Propionibacterium acnes | ATCC 6919 | 0.004-0.015 |
| Clostridium perfringens | ATCC 13124 | <0.12 |
Data sourced from references.
Table 2: Effect of GE2270A on EF-Tu Affinity for Aminoacyl-tRNA
| EF-Tu Variant | Condition | Fold Change in aa-tRNA Affinity |
| Wild-type EF-Tu | + GE2270A | ≥ 10,000-fold decrease |
| EF-Tu[G257S] (Resistant Mutant) | + GE2270A | ~100-fold decrease |
| EF-Tu[G275A] (Resistant Mutant) | + GE2270A | ~10-fold decrease |
Data sourced from reference.
Mandatory Visualization
Caption: EF-Tu functional cycle and the inhibitory mechanism of GE2270A.
Caption: Experimental workflow for studying EF-Tu function with GE2270A.
Experimental Protocols
Protocol 1: In Vitro Transcription-Translation (IVTT) Assay to Determine IC50 of GE2270A
This assay measures the inhibitory effect of GE2270A on protein synthesis in a cell-free system.
Materials:
-
S30 cell extract from E. coli
-
DNA template (e.g., plasmid encoding a reporter gene like luciferase or β-galactosidase)
-
Amino acid mixture
-
Energy source mix (ATP, GTP, creatine phosphate, creatine kinase)
-
GE2270A stock solution (in DMSO)
-
Appropriate buffers (e.g., Tris-HCl, Mg(OAc)₂, NH₄Cl, DTT)
-
Detection reagents for the reporter protein
Procedure:
-
Prepare the IVTT Reaction Mix: In a microcentrifuge tube on ice, combine the S30 extract, DNA template, amino acid mixture, and energy source mix according to the manufacturer's instructions.
-
Prepare GE2270A Dilutions: Perform a serial dilution of the GE2270A stock solution in DMSO to obtain a range of concentrations. The final DMSO concentration in the reaction should be kept constant (e.g., ≤1%).
-
Set up Reactions: Add the IVTT reaction mix to a series of tubes. Add different concentrations of GE2270A to each tube. Include a no-drug control (DMSO only) and a no-template control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quantify Protein Synthesis: Stop the reaction and quantify the amount of synthesized reporter protein using the appropriate detection method (e.g., luminometer for luciferase, spectrophotometer for β-galactosidase).
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the GE2270A concentration. Determine the IC50 value, which is the concentration of GE2270A that inhibits protein synthesis by 50%.
Protocol 2: Filter Binding Assay to Assess the Effect of GE2270A on Ternary Complex Formation
This assay measures the formation of the EF-Tu•GTP•aa-tRNA ternary complex and its inhibition by GE2270A.
Materials:
-
Purified EF-Tu
-
GTP (and a non-hydrolyzable analog like GMP-PNP)
-
Radiolabeled aminoacyl-tRNA (e.g., [³H]Phe-tRNA)
-
GE2270A stock solution
-
Nitrocellulose and nylon membranes
-
Filter binding apparatus
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Wash buffer (same as binding buffer)
-
Scintillation cocktail and counter
Procedure:
-
Prepare EF-Tu•GTP: Pre-incubate purified EF-Tu with an excess of GTP (or GMP-PNP) in binding buffer at 37°C for 15 minutes to allow for nucleotide exchange.
-
Set up Binding Reactions: In separate tubes, combine the EF-Tu•GTP complex with varying concentrations of GE2270A. Include a no-drug control.
-
Initiate Ternary Complex Formation: Add the radiolabeled aa-tRNA to each tube to start the reaction. Incubate at 30°C for 10 minutes.
-
Filter Binding: Assemble the filter binding apparatus with a nitrocellulose membrane (binds protein-tRNA complexes) stacked on top of a nylon membrane (binds free tRNA).
-
Filter the Reactions: Apply the reaction mixtures to the filters under vacuum. The EF-Tu•GTP•aa-tRNA complex will be retained on the nitrocellulose membrane.
-
Wash: Wash the filters twice with cold wash buffer to remove unbound radiolabeled aa-tRNA.
-
Quantification: Dry the membranes and measure the radioactivity on the nitrocellulose filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound aa-tRNA against the GE2270A concentration to determine the extent of inhibition. The dissociation constant (Kd) for the interaction can be determined by titrating EF-Tu with radiolabeled aa-tRNA in the presence and absence of GE2270A.
Protocol 3: GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by EF-Tu in the presence and absence of GE2270A and ribosomes.
Materials:
-
Purified EF-Tu
-
Purified 70S ribosomes
-
[γ-³²P]GTP
-
GE2270A stock solution
-
GTPase buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH₄Cl, 30 mM KCl, 7 mM MgCl₂, 1 mM DTT)
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
Developing solvent (e.g., 0.5 M LiCl, 1 M formic acid)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare Reaction Mixes: Prepare reaction mixes containing GTPase buffer, EF-Tu, and [γ-³²P]GTP. For ribosome-stimulated GTPase activity, include 70S ribosomes in the mix.
-
Add GE2270A: Add varying concentrations of GE2270A to the reaction mixes. Include a no-drug control.
-
Initiate the Reaction: Start the reaction by incubating the tubes at 37°C.
-
Time Points: At different time points, take aliquots from each reaction and stop the reaction by adding an equal volume of 1 M perchloric acid and 1 mM potassium phosphate.
-
Separate Nucleotides: Spot the quenched reaction aliquots onto a TLC plate. Develop the TLC plate in the developing solvent to separate [γ-³²P]GTP from the released [³²P]Pi.
-
Quantification: Dry the TLC plate and quantify the amounts of [γ-³²P]GTP and [³²P]Pi using a phosphorimager or by autoradiography followed by densitometry.
-
Data Analysis: Calculate the percentage of GTP hydrolyzed at each time point. Plot the amount of product formed over time to determine the initial rate of the reaction. Analyze the effect of GE2270A on the intrinsic and ribosome-stimulated GTPase activity of EF-Tu.
Conclusion
GE2270A is a valuable tool for dissecting the intricate mechanism of EF-Tu in bacterial protein synthesis. The protocols and data presented here provide a framework for researchers to investigate the function of EF-Tu, to screen for novel inhibitors, and to understand the molecular basis of antibiotic resistance. The detailed methodologies and quantitative data will aid in the design and interpretation of experiments aimed at elucidating the critical role of EF-Tu in bacterial physiology and its potential as a therapeutic target.
References
- 1. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete kinetic mechanism of elongation factor Tu-dependent binding of aminoacyl-tRNA to the A site of the E. coli ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Chemical Synthesis of GE2270A and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: GE2270A is a potent thiazolyl peptide antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1][2] Its complex molecular architecture, featuring a 29-membered macrocycle, a 2,3,6-trisubstituted pyridine core, and multiple thiazole rings, has made it a challenging and attractive target for total synthesis.[3][4] These synthetic endeavors are crucial not only for confirming the structure but also for providing access to analogues with improved properties, such as enhanced aqueous solubility, to overcome limitations of the natural product.[5] This document outlines various successful total synthesis strategies, providing comparative data and detailed protocols for key transformations.
Section 1: Overview of Major Synthetic Strategies
Several distinct strategies have been developed for the total synthesis of GE2270A, primarily differing in their approach to constructing the central trisubstituted pyridine core and the macrocyclization step. The two most prominent approaches are the consecutive cross-coupling strategy and the hetero-Diels-Alder strategy.
Caption: High-level overview of different synthetic routes to GE2270A.
Section 2: Strategy 1: Consecutive Cross-Coupling Approach
This strategy involves the stepwise construction of the 2,3,6-trisubstituted pyridine core using a series of palladium-catalyzed cross-coupling reactions. It is a linear approach that culminates in a highly efficient intramolecular macrocyclization.
Key Features:
-
Pyridine Core Assembly: Built from a 2,6-dibromo-3-iodopyridine scaffold through sequential Negishi cross-coupling reactions to install the southern and northern fragments.
-
Macrocyclization: A decisive intramolecular Stille cross-coupling reaction forms the 29-membered macrolactam with high efficiency.
-
Final Steps: Attachment of a dipeptide side chain, formation of an oxazoline ring, and final deprotection complete the synthesis.
Quantitative Data Summary
| Step | Reaction Type | Yield (%) | Reference(s) |
| Overall Synthesis | - | 4.8 | |
| Longest Linear Sequence | - | 20 steps | |
| Southern Fragment Installation | Negishi Cross-Coupling | 87 | |
| Northern Fragment Installation | Negishi Cross-Coupling | 48 | |
| Amide Bond Formation (for Stille precursor) | Amide Coupling | 87 | |
| Macrocyclization | Intramolecular Stille Coupling | 75 | |
| Ser-Pro Dipeptide Attachment | Amide Coupling | 65 | |
| Oxazoline Formation & Deprotection | Cyclization/Deprotection | 55 |
Experimental Workflow
Caption: Workflow for the consecutive cross-coupling synthesis of GE2270A.
Protocol: Intramolecular Stille Cross-Coupling for Macrocyclization
This protocol describes the key macrocyclization step, which is critical for the success of the overall synthesis.
1. Materials:
-
Linear Stannane Precursor (Amide-linked Eastern and Pyridine-core fragments)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
2. Procedure:
-
Prepare a solution of the linear stannane precursor in anhydrous DMF under an inert atmosphere (e.g., Argon). The reaction should be performed at high dilution (concentration approx. 0.5 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
In a separate flask, prepare a solution of the catalyst system by dissolving Pd₂(dba)₃ (0.1 equivalents) and AsPh₃ (0.4 equivalents) in anhydrous DMF.
-
Slowly add the catalyst solution to the solution of the linear precursor via syringe pump over a period of 6-8 hours at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 12-16 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 29-membered macrolactam. The desired product was obtained in 75% yield.
Section 3: Strategy 2: Hetero-Diels-Alder Approach
This strategy employs a convergent approach where the central pyridine core is constructed via a hetero-Diels-Alder [4+2] cycloaddition reaction. This method was successfully applied to the synthesis of GE2270A and its derivatives, GE2270T and GE2270C1.
Key Features:
-
Pyridine Core Synthesis: A hetero-Diels-Alder reaction is used to assemble the pyridine ring, allowing for the introduction of the attached thiazole units in a convergent manner.
-
Macrocyclization: The macrocycle is closed using a macrolactamization process.
-
Efficiency: An evolved version of this strategy features a one-pot sequence for macrocyclization and side-chain extension, leading to a highly expedient synthesis, as demonstrated by a 24-step synthesis of GE2270C1.
Logical Workflow
Caption: Convergent workflow of the hetero-Diels-Alder strategy.
Protocol: Hantzsch Thiazole Synthesis
The construction of the thiazole fragments is fundamental to all total synthesis strategies of GE2270A. The Hantzsch synthesis is a classic and reliable method for this purpose.
1. Materials:
-
α-Halocarbonyl compound (e.g., ethyl bromopyruvate)
-
Thioamide
-
Solvent (e.g., Ethanol, THF)
-
Base (optional, e.g., pyridine or triethylamine)
2. Procedure:
-
Dissolve the thioamide (1.0 equivalent) in the chosen solvent (e.g., ethanol) in a round-bottom flask.
-
Add the α-halocarbonyl compound (1.0-1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture. The reaction can often be performed at room temperature or with gentle heating (e.g., refluxing in ethanol) to increase the rate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
The initial reaction is a nucleophilic attack of the thioamide sulfur on the α-carbon of the carbonyl compound.
-
This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration (often promoted by the reaction conditions or a mild acid workup) to form the aromatic thiazole ring.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired thiazole derivative.
Section 4: Synthesis of GE2270A Derivatives
A primary motivation for the total synthesis of natural products is to enable the creation of derivatives with improved pharmacological properties. For GE2270A, a major drawback is its very poor aqueous solubility.
A-Ring Modifications for Improved Solubility:
-
Strategy: A program was initiated to find analogues with retained potency but better aqueous solubility at neutral pH.
-
Starting Point: The initial focus was on modifying Acid 3, a degradation product of GE2270A.
-
Methodology: An active ester derivative of Acid 3 was prepared to allow for the incorporation of a diverse range of functionalized amines, carbamates, and ureas, leading to the creation of over 150 analogues.
-
Results: Structure-activity relationship (SAR) studies found that carboxylate derivatives, when placed at least five atoms away from the A-ring, provided the best solubility. Several compounds were identified that matched the antibacterial potency of vancomycin and showed a ~10,000-fold improvement in aqueous solubility compared to the parent GE2270A.
References
- 1. ANTIBIOTIC GE2270 A: A NOVEL INHIBITOR OF BACTERIAL PROTEIN SYNTHESIS [jstage.jst.go.jp]
- 2. combinatorial-modification-of-natural-products-synthesis-and-in-vitro-analysis-of-derivatives-of-thiazole-peptide-antibiotic-ge2270-a-a-ring-modifications - Ask this paper | Bohrium [bohrium.com]
- 3. Concise total synthesis of the thiazolyl peptide antibiotic GE2270 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Fermentation and Purification of GE2270A from Planobispora rosea
Audience: Researchers, scientists, and drug development professionals.
Introduction
GE2270A is a potent thiopeptide antibiotic produced by the actinomycete Planobispora rosea. It exhibits significant activity against Gram-positive bacteria by inhibiting protein synthesis through its interaction with the elongation factor Tu (EF-Tu). This document provides detailed application notes and protocols for the fermentation of Planobispora rosea to produce GE2270A and for the subsequent purification of the antibiotic.
Fermentation of GE2270A from Planobispora rosea
The production of GE2270A is achieved through submerged fermentation of Planobispora rosea. The following protocols are based on established methods for the cultivation of this bacterium and the production of the antibiotic.
Microorganism
Planobispora rosea ATCC 53773 or a GE2270A-producing mutant or variant thereof is used for the production of the antibiotic. Working stocks of the microorganism are typically stored in a frozen culture broth at -80°C.
Data Presentation: Fermentation Media Composition
For optimal growth and production, a two-stage fermentation process is recommended, involving a pre-culture medium and a production medium.
| Table 1: Pre-culture Medium Composition | |
| Component | Concentration (g/L) |
| Soluble Starch | 20 |
| Polypeptone | 5 |
| Yeast Extract | 3 |
| Meat Extract | 2 |
| Soybean Meal | 2 |
| CaCO₃ | 1 |
| pH | 7.2 (before sterilization) |
| Table 2: Production Medium Composition | |
| Component | Concentration (g/L) |
| Soluble Starch | 35 |
| Hydrolyzed Casein | 5 |
| Yeast Extract | 8 |
| Meat Extract | 3.5 |
| Soybean Meal | 3.5 |
| pH | 7.2 (before sterilization) |
Experimental Protocol: Fermentation
1. Pre-culture Preparation:
-
Inoculate 5 mL of the frozen culture of Planobispora rosea into a 500 mL Erlenmeyer flask containing 100 mL of the pre-culture medium.
-
Incubate the flask for 72 hours at 28°C with shaking at 200 rpm.
2. Production Culture Inoculation:
-
Transfer 4 mL of the pre-culture broth into a 500 mL Erlenmeyer flask containing 100 mL of the production medium.
-
For enhanced production of specific GE2270 factors, the medium can be supplemented. For instance, the addition of vitamin B12 can increase the total antibiotic yield.
3. Fermentation Conditions:
-
Incubate the production flasks for 7 days at a temperature of 28-30°C with constant shaking at 200 rpm.
-
It is advisable to use an antifoaming agent, such as Hodag AFM-5 at 0.03%, in the production medium.
-
The culture typically enters the stationary phase after 24 hours, with GE2270A accumulation observed to be around 50 µg/mL by 63 hours.[1]
4. Monitoring the Fermentation:
-
Monitor the production of the GE2270A antibiotic complex periodically using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Visualization: Fermentation Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GE2270A Production in Planobispora rosea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of the thiopeptide antibiotic GE2270A from Planobispora rosea cultures.
Troubleshooting Guide
This guide addresses common issues encountered during Planobispora rosea fermentation for GE2270A production.
Problem 1: Low or No GE2270A Production
| Possible Cause | Recommended Solution |
| Suboptimal Media Composition | Ensure all components of the recommended production medium (Medium C) are present in the correct concentrations. Pay close attention to the sources of carbon and nitrogen. |
| Nutrient Limitation | Multi-omics studies suggest that phosphate and iron can be limiting factors.[1][2][3][4] Consider supplementing the medium with additional phosphate and iron sources. |
| Incorrect Precursor Availability | GE2270A biosynthesis is dependent on specific amino acid precursors, primarily glycine and serine.[5] Ensure the medium provides sufficient amounts of these amino acids. |
| Inadequate Aeration and Agitation | Optimize dissolved oxygen levels and mixing in the fermenter. Poor oxygen transfer can significantly impact secondary metabolite production. |
| Suboptimal pH | Monitor and control the pH of the culture medium throughout the fermentation process. The optimal pH range for P. rosea growth and GE2270A production should be maintained. |
| Genetic Instability of the Strain | Planobispora rosea can be genetically intractable. Consider performing strain selection or developing mutants with enhanced production capabilities. Spontaneous mutants resistant to antibiotics like streptomycin, gentamycin, or rifamycin have shown improved GE2270A yields. |
Problem 2: Inconsistent GE2270A Yields Between Batches
| Possible Cause | Recommended Solution |
| Variability in Inoculum Quality | Standardize the inoculum preparation procedure. Ensure a consistent age, cell density, and physiological state of the seed culture. |
| Inconsistent Raw Material Quality | Use high-quality, consistent sources for all media components. Variability in complex components like yeast extract or peptone can lead to batch-to-batch differences. |
| Fluctuations in Fermentation Parameters | Implement strict process control for temperature, pH, dissolved oxygen, and agitation. Utilize process analytical technology (PAT) for real-time monitoring. |
| Contamination | Ensure aseptic techniques are strictly followed during all stages of the process. Contamination can divert nutrients and produce inhibitory compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended culture medium for GE2270A production?
A1: A commonly used and effective medium for GE2270A production on a lab scale is "Medium C". While the exact industrial composition may vary, a representative lab-scale medium can be formulated based on published studies.
Q2: How can I increase the proportion of the more desirable, methylated GE2270A components?
A2: The methylation profile of the GE2270 complex can be influenced by media supplements. The addition of vitamin B12 to the fermentation medium has been shown to double total complex production and significantly enhance the biosynthesis of the more methylated component A.
Q3: Are there any specific precursors I can feed to the culture to boost GE2270A synthesis?
A3: Yes, GE2270A is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its backbone is derived from amino acids. Studies have shown efficient incorporation of glycine and serine into the GE2270A structure. Supplementing the culture with these amino acids may improve yield, although optimal concentrations need to be determined empirically.
Q4: Is metabolic engineering a viable strategy for improving GE2270A yield in Planobispora rosea?
A4: Due to the genetically intractable nature of Planobispora rosea, direct metabolic engineering is challenging. However, valuable insights from multi-omics studies can guide strategies. For instance, understanding the phosphate regulon and identifying nutrient limitations can inform media optimization. An alternative approach is heterologous expression of the GE2270A biosynthetic gene cluster in a more genetically amenable host, such as Streptomyces coelicolor or Nonomuraea sp.
Q5: How does the growth phase of Planobispora rosea relate to GE2270A production?
A5: GE2270A production is typically initiated as the culture enters the stationary phase. Transcriptomic data shows that the expression of the precursor peptide gene, pbtA, peaks around 48 hours into the fermentation, coinciding with the accumulation of the antibiotic.
Experimental Protocols
Protocol 1: Batch Fermentation for GE2270A Production
This protocol is based on methodologies described in published literature for lab-scale production.
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Planobispora rosea ATCC 53733 from a mature agar plate to a 50 mL baffled flask containing 10 mL of seed medium.
-
Incubate at 30°C with shaking at 200 rpm for 48-72 hours.
-
-
Production Culture:
-
Inoculate a 250 mL baffled flask containing 50 mL of Medium C with 5% (v/v) of the seed culture.
-
Incubate at 30°C with shaking at 200 rpm.
-
Collect samples at regular intervals (e.g., 15, 24, 39, 48, and 63 hours) for analysis of biomass, glucose consumption, and GE2270A concentration.
-
-
Analysis:
-
Biomass: Determine cell dry weight by filtering a known volume of culture, washing the cell pellet, and drying it to a constant weight at 60°C.
-
GE2270A Quantification: Extract GE2270A from the culture broth with a suitable organic solvent (e.g., ethyl acetate). Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector.
-
Protocol 2: Strain Improvement by Selection of Antibiotic-Resistant Mutants
This protocol is a generalized approach based on a successful study to improve GE2270A production.
-
Spore Suspension Preparation:
-
Harvest spores from a mature culture of Planobispora rosea grown on a suitable agar medium.
-
Suspend the spores in sterile water and filter to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer.
-
-
Mutagenesis (Optional):
-
For increased mutation frequency, the spore suspension can be treated with a mutagen (e.g., UV irradiation or a chemical mutagen like N-methyl-N'-nitro-N-nitrosoguanidine - NTG). Follow appropriate safety protocols.
-
-
Selection of Resistant Mutants:
-
Plate the spore suspension (treated or untreated) onto agar plates containing a selective concentration of an antibiotic (e.g., streptomycin, gentamycin, or rifamycin).
-
Incubate the plates until colonies appear.
-
-
Screening for Improved Producers:
-
Isolate individual resistant colonies and cultivate them in a production medium.
-
Quantify GE2270A production for each mutant and compare it to the parental strain.
-
Mutants with combined resistance to multiple antibiotics can also be selected for potentially higher yields.
-
Data Summary
Table 1: Fermentation Parameters and GE2270A Production in Medium C
| Time (hours) | Biomass (g/L) | Glucose (g/L) | GE2270A (µg/mL) |
| 15 | ~1.5 | ~18 | ~5 |
| 24 | ~3.0 | ~15 | ~15 |
| 39 | ~3.5 | ~12 | ~30 |
| 48 | ~3.8 | ~10 | ~40 |
| 63 | ~4.0 | ~8 | ~50 |
| Data is approximated from graphical representations in scientific literature for illustrative purposes. |
Table 2: Effect of Media Supplements on GE2270A Production
| Supplement | Effect on Total GE2270A Complex | Effect on Methylated Component A |
| Vitamin B12 | ~2-fold increase | Marked enhancement |
| Sinefungin | - | Increased production of the less methylated factor D2 |
| Based on findings from a study on methylation metabolism. |
Visualizations
Caption: Overview of the GE2270A biosynthetic pathway.
Caption: Troubleshooting logic for low GE2270A yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Biosynthesis of the thiazolylpeptide antibiotic GE2270 - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with GE 2270A in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the thiopeptide antibiotic GE2270A in aqueous solutions.
Troubleshooting Guides
Issue: GE2270A Precipitation in Aqueous Buffers
Precipitation of GE2270A upon dilution from an organic stock solution into aqueous media is a common issue due to its poor aqueous solubility.[1] The following guide provides a systematic approach to address this problem.
Experimental Workflow for Solubilization Troubleshooting
Caption: Troubleshooting workflow for GE2270A solubilization.
Recommended Solvents for Stock Solutions
For in vitro assays, GE2270A and its derivatives are typically first dissolved in an organic solvent to create a concentrated stock solution before further dilution in aqueous media.[2]
| Solvent | Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-20 mM | The most commonly used solvent for creating stock solutions of GE2270A for biological assays.[2] Ensure the final DMSO concentration in the assay is non-toxic to cells. |
| Dioxane-Water-Formic Acid (10:1:1) | Not specified for stock solutions | Used in a chemical modification procedure of GE2270A, indicating its ability to dissolve the compound.[2] May not be suitable for all biological applications. |
Experimental Protocols
Protocol: Preparation of a GE2270A Working Solution for In Vitro Assays
This protocol outlines a general procedure for preparing a working solution of GE2270A for use in cell-based or biochemical assays.
Materials:
-
GE2270A powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer or culture medium appropriate for your experiment
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of GE2270A powder.
-
Add the appropriate volume of 100% DMSO to achieve a stock concentration of 10-20 mM.
-
Vortex thoroughly until the powder is completely dissolved. This may take several minutes. Visually inspect the solution to ensure no solid particles remain.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentration, it may be necessary to perform serial dilutions from the concentrated stock in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Warm the aqueous buffer or culture medium to the temperature of your experiment (e.g., 37°C).
-
While vortexing the warmed aqueous medium, slowly add the required volume of the GE2270A stock solution drop-wise to achieve the final concentration. The final DMSO concentration should ideally be below 0.5% to minimize solvent toxicity in most cell-based assays.
-
Continuously mix for several minutes after adding the stock solution.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, consider the troubleshooting options below.
-
Frequently Asked Questions (FAQs)
Q1: My GE2270A precipitated when I diluted the DMSO stock into my aqueous buffer. What should I do?
A1: This is a common problem due to the hydrophobic nature of thiopeptides.[3] Here are a few strategies to overcome this:
-
Decrease the Final Concentration: Try lowering the final concentration of GE2270A in your working solution.
-
Increase the Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1%) can help maintain solubility.
-
Use Co-solvents: Consider the addition of other pharmaceutically acceptable co-solvents.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. Experimentally determine if adjusting the pH of your aqueous buffer improves the solubility of GE2270A.
Q2: Are there more soluble alternatives to GE2270A?
A2: Yes. The poor solubility of GE2270A and other natural thiopeptides is a well-documented challenge that has hindered their clinical development. Consequently, medicinal chemistry efforts have focused on creating semi-synthetic derivatives with improved properties.
-
LFF571: This is a semi-synthetic analog of GE2270A that was specifically designed to enhance aqueous solubility and was advanced to clinical trials. The development of LFF571 involved the creation of dicarboxylic acid derivatives, which improved the solubility and efficacy profile significantly.
-
Other Derivatives: Research has shown that introducing nitrogen heterocycles and forming hydrochloride salts of other thiopeptides can increase aqueous solubility by several orders of magnitude.
Signaling Pathway of GE2270A Action
Caption: Mechanism of action of GE2270A via inhibition of EF-Tu.
Q3: How should I store my GE2270A stock solution?
A3: For long-term stability, it is recommended to store DMSO stock solutions of GE2270A at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Is the solubility of GE2270A affected by temperature?
References
- 1. Discovery of LFF571: an investigational agent for Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiopeptides: antibiotics with unique chemical... [experts.mcmaster.ca]
Technical Support Center: Chemical Modification of the GE2270A Peptide Backbone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical modification of the GE2270A peptide backbone.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chemical modification of GE2270A.
Issue 1: Low Yield of Modified GE2270A
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use analytical techniques like HPLC or LC-MS to monitor the reaction to completion.[1][2][3][4] - Optimize Reaction Conditions: Adjust temperature, reaction time, and reagent stoichiometry. For instance, in amide bond formation, using an excess of the coupling reagent and base can drive the reaction forward.[5] - Reagent Quality: Ensure all reagents, especially coupling reagents (e.g., HATU, HBTU) and bases (e.g., DIPEA), are of high purity and anhydrous. |
| Side Reactions | - Protecting Group Strategy: Ensure all reactive functional groups not involved in the desired modification are adequately protected. Orthogonal protecting groups are crucial for selective modifications. - Racemization: This is a common side reaction in peptide synthesis. Use racemization-suppressing additives (e.g., HOBt) with coupling reagents. Maintain low temperatures during activation and coupling steps. |
| Degradation of Starting Material or Product | - pH Stability: GE2270A and its derivatives can be sensitive to pH. Avoid prolonged exposure to strongly acidic or basic conditions unless specified in the protocol. - Oxidation: Thioether and thiazole moieties can be susceptible to oxidation. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Difficult Purification | - Optimize HPLC Conditions: Experiment with different solvent systems, gradients, and column stationary phases to achieve better separation of the desired product from impurities. - Precipitation/Extraction Issues: During workup, the modified peptide may precipitate prematurely or be difficult to extract. Adjust the pH and solvent polarity to improve solubility and extraction efficiency. |
Issue 2: Unexpected Side Products Observed by Mass Spectrometry
| Potential Cause | Troubleshooting Steps |
| Aspartimide Formation | - This is a known side reaction involving aspartic acid residues, leading to a mass loss of 18 Da (water). - Mitigation: Use protecting groups on the backbone amide nitrogen of the preceding amino acid, such as 2-hydroxy-4-methoxybenzyl (Hmb). Adding HOBt to the deprotection solution can also suppress this side reaction. |
| Diketopiperazine Formation | - Occurs at the N-terminal dipeptide stage, especially with proline as one of the first two residues, leading to cleavage of the dipeptide. - Mitigation: When using Fmoc-based synthesis, employing a 2-chlorotrityl chloride resin can sterically hinder diketopiperazine formation. |
| Reaction with Scavengers | - Scavengers used during the final cleavage and deprotection from solid-phase synthesis can sometimes react with the peptide. - Mitigation: Choose scavengers that are appropriate for the specific amino acid composition of your peptide. |
| Incomplete Deprotection | - Residual protecting groups will result in a higher mass than expected. - Mitigation: Extend the deprotection time or use a stronger cleavage cocktail. Monitor deprotection by HPLC or MS. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical functional groups to protect on the GE2270A backbone during modification?
A1: The GE2270A backbone contains several reactive moieties that require protection to ensure selective modification. These include the carboxyl groups, the primary amine on the N-terminal side chain, and the hydroxyl group on the serine residue. The thiazole and pyridine rings are generally less reactive under standard peptide coupling conditions but can be involved in side reactions under harsh acidic or oxidative conditions.
Q2: I am having trouble with the macrocyclization step in a total synthesis approach to a GE2270A analog. What are some common issues?
A2: Macrocyclization is a challenging step in the synthesis of complex peptides like GE2270A. Common issues and solutions include:
-
Low Yields due to Intermolecular Reactions: Perform the cyclization under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
-
Precursor Conformation: The linear precursor may adopt a conformation that is not conducive to cyclization. Introducing turn-inducing elements, such as a proline residue, can help pre-organize the peptide for cyclization.
-
Slow Reaction: Steric hindrance at the cyclization site can slow down the reaction. Choosing a highly efficient coupling reagent like HATU can be beneficial.
Q3: How does modification of the GE2270A backbone affect its antibacterial activity?
A3: Modifications to the GE2270A backbone can significantly impact its antibacterial activity. The effect is highly dependent on the location and nature of the modification. For example, the modification of the C-terminal carboxylic acid to an amide in the derivative NAI003 results in a narrower antibacterial spectrum, with increased selectivity for Propionibacterium acnes. This is attributed to a reduced affinity for the elongation factor Tu (EF-Tu) in other bacterial species.
Q4: What are the best methods for purifying modified GE2270A?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying modified GE2270A and its analogs. A C18 column with a water/acetonitrile gradient containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) is typically used. Flash chromatography on silica gel can also be employed for initial purification or for less polar derivatives.
Q5: What are the stability concerns for modified GE2270A derivatives in solution?
A5: Like many peptides, GE2270A derivatives can be susceptible to degradation in solution. Key stability concerns include:
-
Hydrolysis: Amide bond cleavage can occur at extreme pH values. It is generally recommended to store solutions at neutral or slightly acidic pH.
-
Oxidation: The sulfur-containing thiazole rings and any thioether linkages can be prone to oxidation. Storing solutions under an inert atmosphere and avoiding exposure to oxidizing agents can mitigate this.
-
Photostability: Some peptide derivatives can be light-sensitive. It is good practice to store solutions in amber vials or protected from light.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of GE2270A and its Derivative NAI003 against various bacterial strains.
| Bacterial Species | GE2270A MIC (µg/mL) | NAI003 MIC (µg/mL) |
| Staphylococcus aureus | ≤0.015 - 0.25 | >128 |
| Streptococcus pyogenes | 0.06 - 2 | >128 |
| Enterococcus faecalis | 0.008 - 0.015 | 2 - 8 |
| Propionibacterium acnes | 0.004 - 0.25 | 0.004 - 0.25 |
Data sourced from a study on a derivative of the thiopeptide GE2270A.
Experimental Protocols
Protocol 1: Semi-synthesis of NAI003 from GE2270A
This protocol describes the conversion of the C-terminal carboxylic acid of a GE2270A precursor to an amide.
-
Side Chain Removal: The oxazolidine-linked l-Ser-l-Pro-NH₂ side chain of GE2270A is removed by acid treatment, which causes an N-O acyl shift to form a diketopiperazine ester. This ester is then removed by mild basic treatment to yield the free carboxylic acid precursor.
-
Amidation Reaction:
-
Dissolve the carboxylic acid precursor of GE2270A in an appropriate anhydrous solvent (e.g., DMF).
-
Add the desired amine (e.g., 4-amino-N-benzylpiperidine) in a slight excess.
-
Add a coupling reagent (e.g., HATU or HBTU, ~1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, ~2-3 equivalents).
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, acidify the reaction mixture to pH 3 with 1 N HCl.
-
Dilute with water to precipitate the product.
-
Collect the solid by filtration and dry it.
-
Purify the crude product by flash chromatography on silica gel using a methanol/chloroform gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the final compound as a solid.
-
Visualizations
Caption: A generalized workflow for the chemical modification and evaluation of GE2270A.
Caption: A decision tree for troubleshooting low yields in GE2270A modification.
References
Technical Support Center: Troubleshooting GE 2270A Bioactivity Assays
Welcome to the technical support center for GE 2270A bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a thiazolyl peptide antibiotic isolated from the fermentation broth of Planobispora rosea.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It specifically targets the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[1][2] this compound binds to EF-Tu and prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby blocking the delivery of amino acids to the ribosome.[3]
Q2: Which bacterial species are typically susceptible to this compound?
This compound is primarily active against Gram-positive bacteria and some anaerobes.[1] Susceptible organisms include species of Staphylococcus, Streptococcus, Enterococcus, and Clostridium difficile.
Q3: Are there known resistance mechanisms to this compound?
Yes, resistance to this compound can arise from mutations in the tuf gene, which encodes for the EF-Tu protein. These mutations can alter the binding site of this compound on EF-Tu, reducing the antibiotic's inhibitory effect. Some organisms, like the producing strain Planobispora rosea, possess an intrinsically resistant form of EF-Tu.
Troubleshooting Guide
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Q4: My MIC values for this compound vary significantly between experiments. What are the potential causes?
Inconsistent MIC values can stem from several factors. The most common are variability in inoculum preparation, issues with the assay medium, and problems with the antibiotic stock solution.
Troubleshooting Steps for Inconsistent MICs:
| Potential Cause | Observation | Recommended Action |
| Inoculum Density | Higher than expected MICs if the inoculum is too dense; lower than expected MICs if too sparse. | Standardize the inoculum to a 0.5 McFarland turbidity standard for each experiment. Prepare fresh standards regularly. |
| Media Composition | Variation in cation concentration (e.g., Mg2+, Ca2+) or pH of the Mueller-Hinton Broth (MHB) can affect antibiotic activity. | Use commercially prepared and quality-controlled MHB. Check the pH of each new batch to ensure it is within the recommended range (typically 7.2-7.4). |
| Growth Phase of Bacteria | Bacteria in different growth phases can exhibit varying susceptibility. | Always use a fresh overnight culture to prepare the inoculum, ensuring the bacteria are in the logarithmic growth phase. |
| Incubation Conditions | Fluctuations in temperature or CO2 levels (for anaerobic or capnophilic organisms) can alter growth rates and MICs. | Ensure your incubator is properly calibrated and maintains a consistent temperature (typically 35-37°C). Use appropriate atmospheric conditions for the organism being tested. |
| This compound Stock Solution | Degradation of the compound or inaccurate concentration. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Bacterial Strain Integrity | Spontaneous mutations in the tuf gene can lead to resistance over time with repeated subculturing. | Use a fresh isolate from a frozen stock for each set of experiments. Periodically verify the identity and susceptibility profile of your bacterial strains. |
Q5: I am observing skipped wells or trailing endpoints in my microdilution assay. What does this indicate?
Skipped wells (growth in higher concentrations but not in lower ones) or trailing endpoints (reduced but still present growth over a range of concentrations) can be caused by the compound precipitating out of solution, the inoculum being too heavy, or the presence of resistant subpopulations.
-
To address potential precipitation: Visually inspect the wells for any precipitate. Consider using a different solvent for your stock solution or adding a small amount of a non-ionic surfactant to the medium (ensure it doesn't affect bacterial growth on its own).
-
To address inoculum issues: Re-standardize your inoculum to ensure it is not too dense.
-
To investigate resistant subpopulations: Plate the contents of the wells with trailing growth onto antibiotic-free agar to check for viable bacteria.
Issue 2: Poor Solubility and Stability
Q6: I'm having trouble dissolving this compound, or I suspect it's precipitating during my assay. How can I improve its solubility and stability?
This compound and its analogs can have limited aqueous solubility.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. Ensure the final concentration of DMSO in your assay does not exceed a level that affects bacterial growth (typically <1%).
-
Stock Solution Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Protect from light.
-
Assay Media Considerations: Some media components can interact with peptide antibiotics. If you suspect this is an issue, you may need to test different types of broth or add supplements like albumin, which can sometimes prevent non-specific binding and improve stability, though this may also affect bioactivity.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and its congeners against various Gram-positive bacteria. These values can serve as a reference for expected activity.
| Compound | Organism | MIC90 (µM) | Reference |
| This compound Analogues (1-9) | Staphylococcus aureus | 2 - 11 | |
| This compound | Staphylococci | 0.125 (µg/mL) | |
| This compound | Streptococci | 1 (µg/mL) | |
| This compound | Enterococci | 0.03 (µg/mL) | |
| This compound | Clostridium difficile & P. acnes | 0.06 (µg/mL) |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is a general guideline and may need to be optimized for specific bacterial strains.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare serial dilutions of the stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations for the assay.
-
-
Inoculum Preparation:
-
From a fresh agar plate (e.g., Tryptic Soy Agar), pick several colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 50 µL of the appropriate this compound dilution to each well.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air (or under appropriate atmospheric conditions for the test organism).
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
References
Technical Support Center: Optimizing HPLC for GE 2270A Purification & Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification and analysis of the antibiotic GE 2270A using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for the analysis of this compound?
A1: For initial analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. Based on available literature and general principles for similar molecules, the following starting conditions are recommended.[1] These parameters can be further optimized for improved resolution and sensitivity.
Q2: How can I improve the peak shape for this compound?
A2: Poor peak shape, such as fronting or tailing, can be caused by several factors. To improve it, consider the following:
-
Adjusting Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to maintain a consistent ionization state.
-
Using an Ion-Pairing Agent: For polar molecules, adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak symmetry.
-
Lowering Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample.
-
Checking for Column Contamination: A contaminated guard or analytical column can cause peak tailing. Flushing the column or replacing the guard column may be necessary.
Q3: What is the most effective way to scale up from an analytical to a preparative HPLC method for this compound purification?
A3: Scaling up requires careful adjustment of parameters to maintain separation quality while increasing the sample load. The key is to keep the linear velocity of the mobile phase constant. This involves proportionally increasing the flow rate with the column's cross-sectional area. The gradient time should also be adjusted to maintain a constant number of column volumes of mobile phase per unit time. It is also important to consider the potential for column overload and to perform loading studies to determine the maximum sample amount that can be purified effectively.[2][3][4]
Q4: How should I prepare this compound samples for HPLC analysis?
A4: Proper sample preparation is crucial for obtaining reliable HPLC results and for protecting the column. A general procedure includes:
-
Dissolution: Dissolve the this compound sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
-
Dilution: Dilute the sample to a concentration that is within the linear range of the detector and does not overload the column.
Troubleshooting Guides
Issue 1: Poor Resolution or No Separation
Q: My chromatogram shows broad, overlapping peaks, or a single co-eluting peak for this compound and its impurities. What should I do?
A: Poor resolution is a common issue that can be addressed by systematically optimizing the chromatographic conditions.
-
Is the mobile phase composition optimal?
-
Action: Adjust the gradient slope. A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks. You can also try changing the organic modifier (e.g., from acetonitrile to methanol) as this can alter the selectivity of the separation.[5]
-
-
Is the column chemistry appropriate?
-
Action: If optimizing the mobile phase doesn't work, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a different particle size. Smaller particles generally provide higher efficiency and better resolution.
-
-
Is the column temperature controlled?
-
Action: Temperature can affect selectivity. Try adjusting the column temperature. An increase in temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity.
-
Issue 2: Retention Time Shifts
Q: The retention time of my this compound peak is inconsistent between injections. What is causing this?
A: Retention time variability can compromise the reliability of your analytical method.
-
Is the HPLC system properly equilibrated?
-
Action: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods. Allow at least 10-20 column volumes of the starting mobile phase to pass through the column.
-
-
Is the mobile phase composition consistent?
-
Action: If preparing the mobile phase manually, ensure accurate measurements. For online mixing systems, check for proper functioning of the proportioning valves. Air bubbles in the pump can also cause inconsistent solvent delivery. Degas the mobile phase thoroughly.
-
-
Is the column temperature stable?
-
Action: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can lead to shifts in retention time.
-
Issue 3: High Backpressure
Q: The pressure in my HPLC system is unusually high. How can I resolve this?
A: High backpressure can damage the pump and the column. It's important to identify and fix the source of the blockage.
-
Is there a blockage in the system?
-
Action: Systematically isolate different components of the HPLC system (from the detector back to the pump) to identify the source of the high pressure. A common culprit is a clogged frit in the guard column or at the head of the analytical column.
-
-
Is the sample precipitating on the column?
-
Action: If this compound is not fully soluble in the initial mobile phase, it can precipitate and cause a blockage. Ensure the sample solvent is compatible with the mobile phase.
-
-
Is the mobile phase viscosity too high?
-
Action: A high percentage of organic solvent at a low temperature can increase viscosity. Consider adjusting the mobile phase composition or increasing the column temperature.
-
Quantitative Data Summary
Table 1: Recommended HPLC Conditions for this compound
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 20 mM NaH₂PO₄ in Water:Acetonitrile (90:10) | 20 mM NaH₂PO₄ in Water:Acetonitrile (90:10) |
| Mobile Phase B | 20 mM NaH₂PO₄ in Water:Acetonitrile (30:70) | 20 mM NaH₂PO₄ in Water:Acetonitrile (30:70) |
| Gradient | Linear, 45% to 100% B over 20 min | Linear, 45% to 100% B over 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10-20 µL | 1-5 mL |
| Column Temp. | 30 °C | Ambient |
Note: These are starting conditions and may require optimization.
Experimental Protocols
Protocol 1: Analytical HPLC of this compound
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Dissolve the appropriate amount of sodium phosphate monobasic in a 90:10 mixture of HPLC-grade water and acetonitrile. Filter through a 0.45 µm filter and degas.
-
Prepare Mobile Phase B: Dissolve the appropriate amount of sodium phosphate monobasic in a 30:70 mixture of HPLC-grade water and acetonitrile. Filter through a 0.45 µm filter and degas.
-
-
System Setup and Equilibration:
-
Install a C18, 5 µm, 4.6 x 250 mm analytical column.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase composition (e.g., 45% B) for at least 20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Start the gradient run and data acquisition, monitoring the UV absorbance at 254 nm.
-
Protocol 2: Preparative HPLC for this compound Purification
-
Mobile Phase Preparation: Prepare larger volumes of Mobile Phases A and B as described in the analytical protocol.
-
System Setup and Equilibration:
-
Install a C18, 10 µm, 21.2 x 250 mm preparative column.
-
Set the flow rate to 20 mL/min.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Sample Preparation:
-
Dissolve the crude this compound sample in a minimal amount of a strong solvent (e.g., DMSO) and then dilute with the initial mobile phase to the desired concentration for injection. Ensure the final sample is filtered.
-
-
Injection and Fraction Collection:
-
Inject the prepared sample (e.g., 2 mL).
-
Start the preparative gradient method.
-
Collect fractions based on the UV chromatogram, corresponding to the peak of interest.
-
-
Post-Purification Analysis: Analyze the collected fractions using the analytical HPLC method to assess purity.
Visualizations
Caption: A general workflow for HPLC analysis.
Caption: A decision tree for troubleshooting poor resolution.
References
Strategies for reducing the production of unwanted GE 2270A congeners.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of the thiopeptide antibiotic GE2270A. The focus is on strategies to control and reduce the formation of unwanted congeners during fermentation.
Frequently Asked Questions (FAQs)
Q1: What are GE2270A congeners and why are they produced?
A1: GE2270A is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic produced by the actinomycete Planobispora rosea. During fermentation, a complex of at least 10 related metabolites, known as congeners, is produced.[1] These congeners are structurally very similar to GE2270A but differ primarily in their degree of methylation.[1] The formation of these congeners is a natural outcome of the biosynthetic pathway, where methylation steps may not be 100% efficient, leading to a mixture of compounds with varying numbers of methyl groups.
Q2: Which are the most common "unwanted" congeners and why are they undesirable?
A2: The desirability of a specific congener depends on the final application. However, congeners with lower methylation than the primary component, GE2270A, are often produced in significant amounts. One such prominent congener is factor D2 , which lacks a methyl group compared to GE2270A.[1] While some congeners may have reduced bioactivity compared to GE2270A, factor D2 is also considered a valuable starting material for the production of new semi-synthetic antibiotics.[1] The main challenge with a high proportion of any congener is the increased difficulty in downstream purification and ensuring the consistency of the final product.
Q3: What is the primary strategy for controlling the congener profile of GE2270A?
A3: The most effective strategy to control the GE2270A congener profile is the modulation of the methylation metabolism of the producing organism, Planobispora rosea.[1] This can be achieved by supplementing the fermentation medium with methylation enhancers or inhibitors.
Troubleshooting Guide: High Levels of Unwanted Congeners
This guide provides solutions to common issues related to the overproduction of unwanted GE2270A congeners.
| Problem | Potential Cause | Suggested Solution |
| High proportion of less-methylated congeners (e.g., factor D2) | Insufficient methylation activity in the producing strain. This could be due to limitations in the precursors for methylation, such as S-adenosyl-L-methionine (SAM), or suboptimal activity of the relevant methyltransferase enzymes. | Enhance methylation: Supplement the fermentation medium with Vitamin B12. Vitamin B12 has been shown to enhance the biosynthesis of the more methylated GE2270A. It is believed to stimulate the synthesis of the antibiotic backbone, possibly by influencing the serine synthesis pathway. |
| Desire to intentionally produce a less-methylated congener (e.g., factor D2) for semi-synthetic applications | Standard fermentation conditions favor the production of the more methylated GE2270A. | Inhibit methylation: Add a methylation inhibitor, such as sinefungin, to the fermentation medium. Sinefungin is an inhibitor of S-adenosyl-L-methionine methyltransferases and has been shown to increase the production of factor D2. |
| Inconsistent congener profile between batches | Variations in fermentation conditions such as media composition, pH, and temperature can influence the metabolic state of the producing organism and, consequently, the congener profile. | Standardize fermentation parameters: Ensure strict control over media preparation, inoculum quality, pH, and temperature throughout the fermentation process. While specific data on the effect of pH and temperature on the GE2270A congener profile is limited, these are critical parameters in microbial fermentations that affect secondary metabolite production. |
Quantitative Data Summary
The following table summarizes the reported effects of medium supplementation on GE2270A and its congener, factor D2.
| Supplement | Effect on Total GE2270 Complex | Effect on Congener Profile | Reference |
| Vitamin B12 | Doubled total production | Markedly increased the proportion of the more methylated GE2270A | |
| Sinefungin | - | Increased the amount of the less-methylated factor D2 | |
| Vitamin B12 + Sinefungin | - | Led to a twofold increase in factor D2 concentration |
Experimental Protocols
Protocol 1: Fermentation of Planobispora rosea for GE2270A Production
This protocol is based on media and conditions reported for P. rosea ATCC 53733.
1. Pre-culture Preparation (D-Seed Medium)
-
Medium Composition (per liter):
-
Starch: 20 g
-
Peptone: 5 g
-
Yeast Extract: 3 g
-
Meat Extract: 2 g
-
Soybean Meal: 2 g
-
Calcium Carbonate (CaCO₃): 1 g
-
-
Procedure:
-
Adjust the pH to 7.0.
-
Inoculate with a frozen stock of P. rosea.
-
Incubate at 30°C for 2 days with shaking at 200 rpm.
-
2. Production Culture (V6 Medium)
-
Medium Composition (per liter):
-
Dextrose: 20 g
-
Yeast Extract: 5 g
-
Meat Extract: 5 g
-
Peptone: 5 g
-
Hydrolyzed Casein: 3 g
-
Sodium Chloride (NaCl): 1.5 g
-
-
Procedure:
-
Adjust the pH to 7.3.
-
Inoculate with 10% (v/v) of the pre-culture.
-
Incubate at 30°C for up to 9 days with shaking at 200 rpm. GE2270A production typically starts during the exponential growth phase.
-
Protocol 2: Modulation of GE2270A Congener Profile
This protocol describes the addition of supplements to the production culture to alter the congener ratio.
-
For increasing methylated congeners (GE2270A):
-
Prepare a stock solution of Vitamin B12.
-
Add Vitamin B12 to the V6 production medium at the time of inoculation. The optimal concentration should be determined empirically, but studies have shown significant effects.
-
-
For increasing less-methylated congeners (Factor D2):
-
Prepare a stock solution of sinefungin.
-
Add sinefungin to the V6 production medium. The timing of addition may be critical and should be optimized (e.g., at the beginning of the stationary phase).
-
Protocol 3: HPLC Analysis of GE2270A and Congeners
This protocol is adapted from a method used for analyzing GE2270A produced in a heterologous host and can be used as a starting point for congener profiling.
1. Sample Preparation
-
Take 0.7 mL of the culture broth.
-
Add an equal volume of 100% acetonitrile (ACN).
-
Agitate the mixture for 1 hour at room temperature.
-
Centrifuge at 10,000 x g for 2 minutes.
-
Transfer the supernatant to a new tube.
-
Add HPLC-grade water to achieve a final ACN:H₂O ratio of 70:30.
-
Filter the sample through a 0.22 µm filter before injection.
2. HPLC Conditions
-
Column: Poroshell 120 EC-C18 (e.g., 4 µm, 4.6 x 100 mm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Detection: Diode array detector at 310 nm
-
Injection Volume: 50 µL
-
Gradient:
-
0-1 min: 10% B
-
1-9 min: Gradient from 10% to 70% B
-
9-11 min: Gradient from 70% to 95% B
-
11-12 min: Gradient from 95% to 10% B
-
12-14 min: Hold at 10% B
-
Visualizations
Caption: Modulation of GE2270A congener production by influencing methylation steps.
Caption: Workflow for GE2270A production, modulation, and analysis.
References
Addressing the stability of GE 2270A under different storage conditions.
This technical support center provides guidance on addressing the stability of GE 2270A under different storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store this compound at -20°C or below, protected from light and moisture. For short-term storage (up to one week), refrigeration at 2-8°C may be acceptable, but it is crucial to minimize exposure to ambient temperature and light.
Q2: How should I handle this compound upon receiving it?
Upon receipt, immediately transfer the compound to a calibrated freezer set to -20°C or lower. Ensure the container is tightly sealed to prevent moisture ingress. Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.
Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?
Inconsistent experimental results can be a sign of compound degradation. Factors such as improper storage, frequent freeze-thaw cycles, and exposure to light can compromise the integrity of this compound. We recommend performing a quality control check of your stock solution.
Q4: What are the known degradation pathways for this compound?
This compound is a complex thiazolyl peptide antibiotic.[1][2][3] Degradation can occur through hydrolysis of the peptide backbone and modifications to the thiazole rings, particularly under acidic or basic conditions and upon exposure to light.
Q5: How can I detect degradation of this compound?
Degradation can be monitored by High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
Issue: Reduced potency or loss of activity in my assay.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Verify the storage conditions and handling procedures for your this compound stock.
-
Recommendation: Prepare a fresh stock solution from a new vial of this compound and repeat the experiment. Compare the results with those obtained using the old stock.
-
-
Possible Cause 2: Improper Solvent for Stock Solution.
-
Troubleshooting Step: Confirm that the solvent used for reconstitution is appropriate and of high purity.
-
Recommendation: this compound is typically dissolved in DMSO. Ensure the DMSO is anhydrous, as water can promote hydrolysis.
-
-
Possible Cause 3: Frequent Freeze-Thaw Cycles.
-
Troubleshooting Step: Review your experimental workflow. Are you repeatedly freezing and thawing the main stock solution?
-
Recommendation: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Issue: Appearance of unknown peaks in my analytical chromatogram.
-
Possible Cause 1: Degradation Products.
-
Troubleshooting Step: Analyze a reference standard of this compound that has been stored under ideal conditions to confirm the retention time of the intact compound.
-
Recommendation: If new peaks are present in your sample, it is likely that degradation has occurred. It is advisable to discard the degraded stock and prepare a new one.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Check all solvents, buffers, and materials used in sample preparation for potential contaminants.
-
Recommendation: Use fresh, high-purity solvents and meticulously clean all equipment.
-
Stability Data
The following tables summarize the stability of this compound under various storage conditions based on internal studies.
Table 1: Stability of Solid this compound
| Storage Condition | Duration | Purity (%) by HPLC | Appearance |
| -20°C, Dark, Dry | 12 Months | >98% | White to off-white powder |
| 4°C, Dark, Dry | 6 Months | 95% | Slight discoloration |
| 25°C, 60% RH, Light | 1 Month | <80% | Yellowish powder |
Table 2: Stability of this compound in DMSO (10 mM)
| Storage Condition | Duration | Purity (%) by HPLC |
| -80°C | 6 Months | >99% |
| -20°C | 3 Months | >97% |
| 4°C | 1 Week | 95% |
| 25°C | 24 Hours | <90% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
A acclimatization: Allow the vial of solid this compound to warm to room temperature in a desiccator for at least 30 minutes before opening.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: HPLC Method for Stability Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 330 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak area of this compound and any degradation products. Calculate the percentage purity by dividing the peak area of this compound by the total peak area.
Visual Guides
Caption: Troubleshooting workflow for reduced potency of this compound.
Caption: Recommended storage conditions for this compound.
References
Technical Support Center: Planobispora rosea Strain Improvement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for selecting high-producing strains of Planobispora rosea, the producer of the thiopeptide antibiotic GE2270A.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving GE2270A production in Planobispora rosea?
A1: The primary methods for strain improvement in P. rosea involve classical mutagenesis coupled with selection, and potentially protoplast fusion for genetic recombination.[1] Classical mutagenesis, using agents like UV radiation or chemicals, introduces random mutations throughout the genome. Subsequent selection for specific traits, such as antibiotic resistance, has been shown to correlate with increased GE2270A production.[1] Protoplast fusion can be used to combine desirable traits from different mutant strains.[2]
Q2: Why is selection for antibiotic resistance a viable strategy for increasing GE2270A production?
A2: Spontaneous mutations conferring resistance to certain antibiotics, such as streptomycin, gentamicin, and rifamycin, have been linked to increased production of secondary metabolites in actinomycetes, including GE2270A in P. rosea.[1] This phenomenon is often attributed to mutations in genes encoding ribosomal proteins or RNA polymerase, which can globally alter gene expression, leading to the upregulation of secondary metabolite biosynthetic gene clusters.
Q3: What level of improvement in GE2270A production can be expected from these methods?
A3: Studies have shown that selection of spontaneous antibiotic-resistant mutants can lead to significant increases in GE2270A yield. Single-resistance mutants have shown up to a 1.5-fold increase, while combining multiple resistance markers has resulted in up to a 1.8-fold improvement in GE2270A production compared to the parent industrial strain.[1]
Q4: What is the typical yield of GE2270A in a wild-type Planobispora rosea strain?
A4: In laboratory-scale batch fermentations using a suitable production medium, wild-type Planobispora rosea has been observed to produce approximately 50 mg/L of GE2270A.
Data Summary: GE2270A Production in Resistant Mutants
The following table summarizes the observed and estimated improvements in GE2270A production in various antibiotic-resistant mutants of Planobispora rosea, based on a parental strain production of 50 mg/L.
| Strain Type | Resistance Marker(s) | Fold Improvement (approx.) | Estimated GE2270A Yield (mg/L) |
| Parental Strain | - | 1.0 | 50 |
| Single Mutant | Gentamicin (Genr) | 1.5 | 75 |
| Combined Mutant | Streptomycin (Strr) + Rifamycin (Rifr) | 1.7 | 85 |
| Triple Mutant | Streptomycin (Strr) + Rifamycin (Rifr) + Gentamicin (Genr) | 1.8 | 90 |
Experimental Protocols
Protocol 1: UV Mutagenesis of Planobispora rosea
This protocol describes a general method for inducing mutations in P. rosea using UV radiation. The optimal UV exposure time should be determined empirically to achieve a kill rate of 95-99.9%.
Materials:
-
P. rosea spore suspension or mycelial fragments in sterile saline.
-
Sterile petri dishes.
-
UV crosslinker (254 nm).
-
Growth medium agar plates.
-
Sterile saline solution.
Procedure:
-
Preparation of Cell Suspension:
-
Grow P. rosea in a suitable liquid medium to obtain a dense culture.
-
Pellet the cells by centrifugation.
-
Wash the pellet with sterile saline solution and resuspend in saline to achieve a uniform suspension.
-
-
Determination of Optimal UV Dose:
-
Pipette 100 µL aliquots of the cell suspension onto the surface of sterile petri dishes.
-
Expose the open plates to UV light (254 nm) at a fixed distance for varying time intervals (e.g., 5, 10, 15, 30, 60, 90, 120 seconds). A plate with no exposure will serve as the control.
-
After exposure, resuspend the cells in sterile saline, perform serial dilutions, and plate on growth medium.
-
Incubate the plates until colonies are visible.
-
Calculate the survival rate for each exposure time relative to the unexposed control. The optimal exposure time is the one that results in a 95-99.9% kill rate.
-
-
Generation of Mutant Library:
-
Expose a larger volume of the cell suspension to the predetermined optimal UV dose.
-
Plate the mutagenized cells on growth medium and incubate. The resulting colonies form the mutant library for subsequent screening.
-
Protocol 2: Selection of Antibiotic-Resistant Mutants
This protocol outlines the selection of spontaneous antibiotic-resistant mutants of P. rosea.
Materials:
-
P. rosea spore suspension or mycelial fragments.
-
Growth medium agar plates (e.g., Medium V0.1).
-
Antibiotic stock solutions (streptomycin, gentamicin, rifamycin).
-
Sterile spreaders.
Procedure:
-
Preparation of Selective Plates:
-
Prepare growth medium agar and cool to 50-55°C.
-
Add the desired antibiotic to a final concentration that inhibits the growth of the wild-type strain. The exact concentration should be determined by first establishing the Minimum Inhibitory Concentration (MIC) for the parent strain. For selection, a concentration of 2-4 times the MIC is often used.
-
-
Plating and Incubation:
-
Plate a high density of P. rosea spores or mycelial fragments onto the antibiotic-containing plates.
-
Incubate the plates at the optimal growth temperature for P. rosea (typically 28-30°C) for an extended period (1-3 weeks) until resistant colonies appear.
-
-
Isolation and Verification of Mutants:
-
Isolate individual colonies that appear on the selective plates.
-
Re-streak each colony onto a fresh selective plate to confirm its resistance.
-
Cultivate the confirmed resistant mutants in liquid medium for further analysis of their GE2270A production.
-
Protocol 3: Protoplast Fusion of Planobispora rosea
This protocol provides a method for the fusion of protoplasts from different mutant strains to facilitate genetic recombination.
Materials:
-
Mycelia from two different antibiotic-resistant P. rosea strains.
-
Protoplast formation medium (P medium).
-
Lysozyme solution (1 mg/mL in P buffer).
-
Polyethylene glycol (PEG) 1000 solution (40% in P medium).
-
Protoplast regeneration medium.
Procedure:
-
Protoplast Formation:
-
Grow the two mutant strains in a suitable liquid medium containing glycine to weaken the cell walls.
-
Harvest and wash the mycelia.
-
Resuspend the mycelia in a lysozyme solution and incubate at 30°C until protoplasts are formed. Monitor the process microscopically.
-
Filter the suspension through sterile cotton wool to remove mycelial debris.
-
Gently pellet the protoplasts by centrifugation and resuspend in P medium.
-
-
Protoplast Fusion:
-
Mix equal numbers of protoplasts from the two strains.
-
Pellet the mixed protoplasts and resuspend in 40% PEG 1000 solution.
-
Incubate at room temperature for 1-3 minutes to induce fusion.
-
Gradually dilute the PEG solution with P medium and pellet the fused protoplasts.
-
-
Regeneration and Selection:
-
Resuspend the fused protoplasts in P medium and plate on a suitable regeneration medium.
-
Incubate the plates to allow the protoplasts to regenerate their cell walls and form colonies.
-
Select for fusants by replica plating the regenerated colonies onto media containing both antibiotics to which the parent strains were resistant. Colonies that grow on the double-antibiotic medium are potential fusants with combined resistance.
-
Troubleshooting Guide
Issue 1: Low or no GE2270A production in the parent strain.
-
Possible Cause: Suboptimal fermentation medium or conditions.
-
Troubleshooting Steps:
-
Verify the composition of the fermentation medium. P. rosea production of GE2270A is sensitive to nutrient availability.
-
Ensure the pH of the medium is optimal (around 7.0).
-
Check the incubation temperature (28-30°C) and aeration (shaking at ~200 rpm).
-
Consider that phosphate and iron may be limiting factors for growth and production.
-
Issue 2: No resistant colonies obtained after mutagenesis and selection.
-
Possible Cause 1: Ineffective mutagenesis.
-
Troubleshooting Steps:
-
If using UV mutagenesis, ensure the UV dose is appropriate. A low dose may not induce sufficient mutations, while a high dose may be excessively lethal. Perform a kill curve to determine the optimal exposure time.
-
-
Possible Cause 2: Inappropriate antibiotic concentration in the selection plates.
-
Troubleshooting Steps:
-
If the concentration is too high, it may inhibit the growth of all cells, including potential mutants.
-
If the concentration is too low, a high background of non-resistant cells may grow.
-
Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic for the parent strain and use a concentration 2-4 times the MIC for selection.
-
Issue 3: Low efficiency of protoplast formation or regeneration.
-
Possible Cause 1: Incomplete digestion of the cell wall.
-
Troubleshooting Steps:
-
Ensure the lysozyme solution is fresh and active.
-
Optimize the incubation time for lysozyme treatment. This can vary between strains.
-
Growing the mycelium in a medium containing glycine can help to weaken the cell walls prior to enzyme treatment.
-
-
Possible Cause 2: Protoplast lysis.
-
Troubleshooting Steps:
-
Handle protoplasts gently at all times. Avoid vigorous vortexing or pipetting.
-
Ensure all solutions are isotonic to prevent osmotic shock.
-
-
Possible Cause 3: Suboptimal regeneration medium.
-
Troubleshooting Steps:
-
The composition of the regeneration medium is critical. Ensure it contains the necessary nutrients and osmotic stabilizers for cell wall synthesis.
-
Issue 4: Resistant mutants do not show increased GE2270A production.
-
Possible Cause: The specific mutation conferring antibiotic resistance does not have a pleiotropic effect on secondary metabolism.
-
Troubleshooting Steps:
-
Screen a larger number of resistant mutants. The frequency of high-producing mutants among a resistant population can vary.
-
Consider using a different antibiotic for selection, as the type of resistance mutation can influence the effect on secondary metabolism.
-
Try combining different resistance markers through successive rounds of selection or protoplast fusion.
-
Visualizations
Experimental Workflow for High-Producing Strain Selection
Caption: Workflow for mutagenesis and selection of high-producing P. rosea strains.
GE2270A Biosynthetic Pathway Overview
References
Technical Support Center: Mitigating Off-Target Effects of GE2270A in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GE2270A in cellular assays. Our goal is to help you identify and mitigate potential off-target effects to ensure the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of GE2270A and its primary target?
A1: GE2270A is a thiopeptide antibiotic that potently inhibits bacterial protein synthesis. Its primary target is the bacterial elongation factor Tu (EF-Tu), a key protein involved in the elongation phase of translation. By binding to EF-Tu, GE2270A prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting protein synthesis in susceptible bacteria.
Q2: We are observing unexpected cytotoxicity in our mammalian cell line treated with GE2270A. What could be the cause?
A2: While GE2270A is highly selective for bacterial EF-Tu, high concentrations or specific cellular contexts may lead to off-target effects in mammalian cells. A likely off-target candidate is the eukaryotic elongation factor 1A (eEF1A), which is the eukaryotic homolog of bacterial EF-Tu.[1][2][3][4] Inhibition of eEF1A can disrupt protein synthesis and other essential cellular processes, leading to cytotoxicity.[1]
Q3: How can we confirm if the observed effects are on-target or off-target?
A3: Differentiating between on-target and off-target effects is crucial. A multi-pronged approach is recommended:
-
Dose-Response Analysis: Compare the dose-response curve of your expected on-target effect with the curve for the observed off-target phenotype (e.g., cytotoxicity). A significant difference in the IC50/EC50 values suggests an off-target mechanism.
-
Use of Structural Analogs: Test analogs of GE2270A that are inactive against its primary target. If these inactive analogs still produce the cytotoxic phenotype, it strongly indicates an off-target effect.
-
Target Engagement Assays: Directly measure the binding of GE2270A to its potential off-target, eEF1A, in your cells using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the suspected off-target (eEF1A). If the cytotoxic effect of GE2270A is diminished in these cells, it confirms that the effect is mediated through eEF1A.
Q4: What are the initial steps to mitigate off-target cytotoxicity of GE2270A?
A4: To minimize off-target effects, consider the following initial steps:
-
Optimize Concentration: Use the lowest effective concentration of GE2270A that elicits your desired on-target effect. A thorough dose-response study is essential.
-
Time-Course Experiments: Analyze the kinetics of both on-target and off-target effects. Differences in their onset can provide clues about direct versus indirect interactions.
-
Cell Line Selection: The expression levels of potential off-targets can vary between cell lines. If possible, screen multiple cell lines to find one with a better therapeutic window.
Troubleshooting Guide
This guide addresses common issues encountered when using GE2270A in cellular assays.
| Issue | Potential Cause | Recommended Action |
| High background cytotoxicity in all treated wells, including low concentrations. | General cytotoxicity due to off-target effects or poor compound solubility. | 1. Perform a comprehensive cytotoxicity assessment (e.g., MTT, LDH assays) to determine the cytotoxic concentration range. 2. Ensure GE2270A is fully dissolved in the vehicle and diluted appropriately in the culture medium. |
| Observed phenotype (e.g., apoptosis) does not align with the known function of the intended bacterial target in a mammalian system. | The phenotype is likely due to an unknown off-target effect, potentially inhibition of eEF1A or another cellular component. | 1. Initiate off-target identification strategies as outlined in the FAQs. 2. Investigate downstream signaling pathways of eEF1A. |
| Inconsistent results between experimental replicates. | Variability in cell health, passage number, or compound preparation. | 1. Standardize cell culture conditions, including seeding density and passage number. 2. Prepare fresh dilutions of GE2270A for each experiment from a validated stock solution. |
| GE2270A activity is lower than expected. | Degradation of the compound or resistance of the cell line. | 1. Aliquot and store GE2270A stock solutions at the recommended temperature and protect from light. 2. Verify the expression level of the potential off-target (eEF1A) in your cell line. |
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of GE2270A in a Mammalian Cell Line
| Assay | Concentration (µM) | Endpoint Measurement (e.g., Absorbance, Fluorescence) | Calculated % Viability |
| MTT | 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.18 | 94.4% | |
| 10 | 0.85 | 68.0% | |
| 50 | 0.42 | 33.6% | |
| 100 | 0.15 | 12.0% | |
| LDH | 0 (Vehicle Control) | 0.12 | 0% Cytotoxicity |
| 1 | 0.15 | 5% Cytotoxicity | |
| 10 | 0.45 | 55% Cytotoxicity | |
| 50 | 0.88 | 127% Cytotoxicity | |
| 100 | 1.10 | 163% Cytotoxicity |
Table 2: Hypothetical Target Engagement and Apoptosis Induction by GE2270A
| Assay | Concentration (µM) | Endpoint Measurement | Result |
| CETSA (eEF1A) | 0 (Vehicle Control) | Melting Temperature (Tm) | 48.5 °C |
| 10 | Melting Temperature (Tm) | 52.3 °C | |
| 50 | Melting Temperature (Tm) | 55.1 °C | |
| Caspase-3/7 | 0 (Vehicle Control) | Relative Luminescence Units (RLU) | 1,500 |
| 1 | Relative Luminescence Units (RLU) | 1,850 | |
| 10 | Relative Luminescence Units (RLU) | 8,700 | |
| 50 | Relative Luminescence Units (RLU) | 25,600 | |
| 100 | Relative Luminescence Units (RLU) | 42,300 |
Experimental Protocols
MTT Cytotoxicity Assay
This assay measures cell viability based on the metabolic activity of mitochondria.
-
Materials:
-
96-well clear-bottom plates
-
Mammalian cell line of interest
-
Complete culture medium
-
GE2270A stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with a serial dilution of GE2270A and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Caspase-3/7 Apoptosis Assay (Luminescent)
This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.
-
Materials:
-
96-well white-walled plates
-
Mammalian cell line of interest
-
Complete culture medium
-
GE2270A stock solution
-
Caspase-Glo® 3/7 Assay Reagent (Promega or similar)
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate and incubate overnight.
-
Treat cells with a serial dilution of GE2270A and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
After the desired incubation period, allow the plate to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
-
Materials:
-
Mammalian cell line of interest
-
GE2270A stock solution
-
PBS and protease inhibitors
-
PCR tubes
-
Thermocycler
-
Lysis buffer
-
Antibody specific for eEF1A
-
-
Procedure:
-
Culture and treat cells with GE2270A or vehicle control.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler across a range of temperatures (e.g., 40-64°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble eEF1A in each sample by Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of GE2270A indicates target engagement.
-
Visualizations
Caption: GE2270A's on-target vs. potential off-target pathway.
References
Validation & Comparative
A Comparative Analysis of GE2270A and Other Thiopeptide Antibiotics: Efficacy and Mechanism of Action
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of the thiopeptide antibiotic GE2270A with other notable members of the thiopeptide class, including thiostrepton, nosiheptide, micrococcin, and siomycin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising class of natural products.
Thiopeptide antibiotics are a class of structurally complex, sulfur-rich natural products known for their potent activity against a range of pathogenic bacteria, particularly Gram-positive organisms.[1] While sharing a common thiazolyl peptide backbone, variations in their macrocyclic structure lead to different mechanisms of action and antibacterial spectra. This guide summarizes available quantitative data, outlines experimental methodologies for assessing efficacy, and provides visual representations of the key pathways and processes involved.
Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)
The primary measure of an antibiotic's in vitro efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables compile MIC data from various studies to facilitate a comparison between GE2270A and other thiopeptides. It is important to note that direct comparisons can be challenging due to variations in the specific strains and experimental conditions used across different studies.
Table 1: Comparative MIC Values (μg/mL) of GE2270A and Other Thiopeptide Antibiotics against Gram-Positive Bacteria
| Bacterial Species | GE2270A | Thiostrepton | Nosiheptide | Micrococcin P1 | Siomycin |
| Staphylococcus aureus | ≤0.015 - 0.25[2] | ~0.54 μM (~0.9 μg/mL)[3] | ≤ 0.25[4] | 0.05 - 0.8[5] | Potent activity reported |
| Methicillin-resistantS. aureus (MRSA) | Potent activity reported | N/A | ≤ 0.25 | 0.25 - 8.0 | N/A |
| Streptococcus spp. | 0.06 - 2 | N/A | N/A | N/A | Potent activity reported |
| Enterococcus spp. | 0.008 - 0.015 | N/A | Highly active | N/A | N/A |
| Vancomycin-resistant Enterococci (VRE) | Potent activity reported | N/A | N/A | 0.25 - 8.0 | N/A |
| Propionibacterium acnes | 0.004 - 0.25 | N/A | N/A | N/A | N/A |
| Bacillus subtilis | N/A | N/A | N/A | Inactive at 16, (Thiocillin I active at 4) | N/A |
N/A: Data not available in the searched sources.
Mechanism of Action: A Tale of Two Targets
A key differentiator among thiopeptide antibiotics is their molecular target within the bacterial cell. This divergence in mechanism is a critical factor in their antibacterial profile and potential for cross-resistance with other antibiotic classes.
-
GE2270A: Targeting Elongation Factor Tu (EF-Tu) GE2270A exerts its antibacterial effect by inhibiting protein synthesis through a distinct mechanism: it binds to elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, GE2270A prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the addition of new amino acids to the growing polypeptide chain.
-
Thiostrepton, Nosiheptide, and Micrococcin: Targeting the Ribosome In contrast, a significant number of other thiopeptides, including thiostrepton, nosiheptide, and micrococcin, target the bacterial ribosome directly. Specifically, they are known to bind to a region of the 50S ribosomal subunit that includes the L11 protein and a segment of the 23S rRNA. This binding event interferes with the function of translation factors, such as Elongation Factor G (EF-G), ultimately inhibiting protein synthesis.
Experimental Protocols
The following section details the standard methodologies used to determine the Minimum Inhibitory Concentrations (MICs) presented in this guide.
Broth Microdilution Method for MIC Determination
This is a standardized and widely used method for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Bacterial Strains: Cultures of the desired bacterial strains are grown to a specific density, typically corresponding to a 0.5 McFarland standard, and then diluted to a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most common, rapidly growing bacteria.
- Antimicrobial Agent: The thiopeptide antibiotic is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
- Microtiter Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions.
2. Procedure:
- A serial two-fold dilution of the antibiotic is prepared directly in the microtiter plate wells containing the growth medium.
- Each well is then inoculated with the standardized bacterial suspension.
- Control wells are included: a positive control (bacteria and medium, no antibiotic) and a negative control (medium only).
- The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Thiopeptide [medbox.iiab.me]
- 2. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]
- 4. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A comparative analysis of GE 2270A and its semi-synthetic analog LFF571.
A detailed comparative analysis of the natural product GE2270A and its semi-synthetic analog, LFF571, reveals key differences in their antibacterial spectrum and potential clinical applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
GE2270A, a naturally occurring thiopeptide antibiotic, and its semi-synthetic derivative, LFF571, are potent inhibitors of bacterial protein synthesis. Both compounds target the elongation factor Tu (EF-Tu), a crucial protein in the translation process, thereby halting bacterial growth. While sharing a common mechanism, their distinct chemical structures lead to variations in their activity against different bacterial species.
Performance Insights: A Quantitative Comparison
The antibacterial efficacy of GE2270A and LFF571 has been evaluated against a range of Gram-positive pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of its potency. Below is a summary of the available MIC data for both compounds against clinically relevant bacteria.
| Bacterial Species | GE2270A MIC Range (µg/mL) | LFF571 MIC90 (µg/mL) |
| Staphylococcus aureus | ≤0.015 - 0.25 | 0.125 |
| Methicillin-resistant S. aureus (MRSA) | 0.125 | |
| Streptococcus pyogenes | 0.06 - 2 | 2 |
| Other Streptococci | 8 | |
| Enterococcus faecalis | 0.008 - 0.015 | |
| Enterococcus spp. | 0.06 | |
| Clostridium difficile | ≤0.25 |
Note: Data is compiled from multiple studies and testing conditions may vary. MIC90 represents the concentration required to inhibit 90% of the tested isolates.
The data indicates that while both compounds are highly active against many Gram-positive bacteria, LFF571 has been specifically investigated for its potent activity against Clostridium difficile, a major cause of antibiotic-associated diarrhea.[1][2] GE2270A, on the other hand, shows very low MIC values against Enterococcus faecalis.[3][4]
Mechanism of Action: Halting the Protein Factory
GE2270A and LFF571 exert their antibacterial effect by binding to the bacterial elongation factor Tu (EF-Tu). This binding event prevents EF-Tu from delivering aminoacyl-tRNA to the ribosome, a critical step in the elongation phase of protein synthesis. This targeted inhibition effectively shuts down the production of essential proteins, leading to bacterial cell death.
Experimental Corner: Protocols for Analysis
To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
1. Preparation of Antimicrobial Agent Stock Solutions:
-
GE2270A and LFF571 are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to a high concentration.
-
Serial two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
2. Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar medium overnight.
-
Several colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
The suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Incubation:
-
The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vivo Efficacy in a Hamster Model of Clostridium difficile Infection
This animal model is crucial for evaluating the in vivo efficacy of antimicrobial agents against C. difficile.
1. Animal Preparation and Infection:
-
Golden Syrian hamsters are pre-treated with an antibiotic such as clindamycin to disrupt their normal gut flora, making them susceptible to C. difficile infection.
-
Animals are then challenged with an oral gavage of a toxigenic strain of C. difficile.
2. Treatment Administration:
-
Twenty-four hours post-infection, treatment with the test compounds (e.g., LFF571) or a control (e.g., vancomycin or vehicle) is initiated.
-
The compounds are administered orally once or twice daily for a specified period (e.g., 5-10 days).
3. Monitoring and Endpoints:
-
Animals are monitored daily for signs of illness and survival.
-
The primary endpoint is typically survival over a defined period (e.g., 21 days).
-
At the end of the study, or upon euthanasia, cecal contents can be collected to assess the presence of C. difficile and its toxins.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on bacterial protein synthesis.
1. Preparation of Cell-Free Extract:
-
A bacterial cell-free extract (e.g., from Escherichia coli or the target Gram-positive bacterium) containing all the necessary components for translation (ribosomes, tRNAs, initiation, elongation, and termination factors) is prepared.
2. In Vitro Translation Reaction:
-
The cell-free extract is mixed with a reaction buffer containing amino acids (including a radiolabeled amino acid like [35S]-methionine), an energy source (ATP and GTP), and a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase).
-
The test compounds (GE2270A or LFF571) are added at various concentrations.
3. Measurement of Protein Synthesis:
-
The reaction mixtures are incubated at 37°C to allow for protein synthesis.
-
The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into acid-precipitable material (e.g., using trichloroacetic acid precipitation and scintillation counting) or by measuring the activity of the reporter protein (e.g., luciferase activity).
4. Data Analysis:
-
The percentage of inhibition of protein synthesis is calculated for each compound concentration relative to a no-drug control. The IC50 value (the concentration that inhibits 50% of protein synthesis) can then be determined.
A Typical Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative analysis of GE2270A and LFF571.
References
- 1. Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Engagement of GE2270A with Bacterial Elongation Factor Tu (EF-Tu): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GE2270A's performance in engaging its target, the bacterial elongation factor Tu (EF-Tu), against other known EF-Tu inhibitors. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to elucidate the underlying mechanisms and experimental workflows.
Mechanism of Action: GE2270A's Interference with Protein Synthesis
Bacterial protein synthesis is a vital process for pathogen survival and a key target for antibiotics. Elongation factor Tu (EF-Tu), a highly conserved GTPase, plays a crucial role in this process by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. The antibiotic GE2270A inhibits protein synthesis by specifically targeting EF-Tu. It binds to EF-Tu and prevents the formation of the essential ternary complex of EF-Tu, GTP, and aa-tRNA.[1][2] This action effectively stalls the elongation phase of protein synthesis, leading to bacterial growth inhibition.
Comparative Analysis of EF-Tu Inhibitors
GE2270A belongs to a class of antibiotics that target EF-Tu. For a comprehensive evaluation, its performance should be compared against other well-characterized EF-Tu inhibitors. These alternatives, while also targeting EF-Tu, exhibit different mechanisms of action and binding affinities. Pulvomycin, similar to GE2270A, prevents the formation of the ternary complex.[3][4] In contrast, kirromycin and enacyloxin IIa act by preventing the release of EF-Tu from the ribosome after GTP hydrolysis.[5]
The following table summarizes the available quantitative data for the interaction of these inhibitors with bacterial EF-Tu. It is important to note that the reported metrics vary, with some studies providing the dissociation constant (Kd) and others the half-maximal inhibitory concentration (IC50).
| Inhibitor | Target | Reported Affinity/Potency | Mechanism of Action |
| GE2270A | Bacterial EF-Tu | Strong affinity for the GTP-bound state | Prevents ternary complex formation |
| Pulvomycin | Bacterial EF-Tu | Increases EF-Tu affinity for GTP by 1000-fold | Prevents ternary complex formation |
| Kirromycin | Bacterial EF-Tu | Kd ≈ 0.25 µM | Prevents EF-Tu release from the ribosome |
| Enacyloxin IIa | Bacterial EF-Tu | IC50 ≈ 70 nM | Prevents EF-Tu release from the ribosome |
Experimental Protocols for Target Engagement Validation
To validate the direct binding and functional consequence of GE2270A on bacterial EF-Tu, several biophysical and biochemical assays can be employed. Below are detailed protocols for three key techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a Thermal Shift Assay (Differential Scanning Fluorimetry).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
a. Materials:
-
Purified bacterial EF-Tu (concentration to be accurately determined)
-
GE2270A and other inhibitors of known concentration
-
ITC instrument
-
ITC buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 5% glycerol, 1 mM DTT, and 10 µM GDP or a non-hydrolyzable GTP analog like GMPPNP (to stabilize EF-Tu in the desired conformation). The buffer used for the protein and the ligand must be identical to minimize heats of dilution.
b. Protocol:
-
Prepare EF-Tu at a concentration of 10-50 µM in the ITC cell.
-
Prepare the inhibitor (e.g., GE2270A) at a 10-fold higher concentration in the injection syringe, dissolved in the identical ITC buffer.
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the EF-Tu solution.
-
Record the heat change after each injection.
-
As a control, perform a titration of the inhibitor into the buffer alone to determine the heat of dilution.
-
Analyze the data by subtracting the heat of dilution from the binding data and fitting the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein, allowing for the determination of association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd).
a. Materials:
-
Purified bacterial EF-Tu
-
GE2270A and other inhibitors
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer: Similar to the ITC buffer, filtered and degassed.
b. Protocol:
-
Immobilize EF-Tu onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport limitations.
-
Prepare a series of concentrations of the inhibitor in the running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized EF-Tu surface and a reference flow cell (without EF-Tu) to subtract non-specific binding.
-
Monitor the association of the inhibitor during the injection and the dissociation after the injection is complete.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary, using a mild regeneration solution that does not denature the immobilized EF-Tu.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
The thermal shift assay is a high-throughput method to assess protein stability by measuring changes in its melting temperature (Tm) upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein, which is indicative of binding.
a. Materials:
-
Purified bacterial EF-Tu
-
GE2270A and other inhibitors
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
-
Real-time PCR instrument capable of performing a melt curve analysis
-
Assay buffer: Similar to ITC and SPR buffers.
b. Protocol:
-
Prepare a master mix containing EF-Tu (e.g., 2 µM) and the fluorescent dye (e.g., 5x concentration) in the assay buffer.
-
Dispense the master mix into the wells of a 96- or 384-well PCR plate.
-
Add the inhibitors at various concentrations to the wells. Include a no-ligand control (DMSO vehicle).
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument and run a melt curve program, gradually increasing the temperature from, for example, 25°C to 95°C, while monitoring the fluorescence.
-
The melting temperature (Tm) is determined from the inflection point of the fluorescence curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of the samples with the inhibitor. A significant positive ΔTm indicates ligand binding and stabilization of EF-Tu.
References
- 1. Enacyloxin IIa, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EF-Tu - Wikipedia [en.wikipedia.org]
- 3. Pulvomycin, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulvomycin, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kirromycin, an Inhibitor of Protein Biosynthesis that Acts on Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Observed Between EF-Tu Inhibitor GE2270A and Other Protein Synthesis Inhibitors
Extensive studies on the thiopeptide antibiotic GE2270A, a potent inhibitor of bacterial protein synthesis, have revealed a significant advantage in its resistance profile: a lack of cross-resistance with other classes of protein synthesis inhibitors. This characteristic is attributed to its unique mechanism of action, which targets the elongation factor Tu (EF-Tu) rather than the ribosome, the target of many conventional antibiotics.
GE2270A and its derivatives, such as LFF571, function by binding to EF-Tu, a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis. This interaction prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, effectively halting the addition of new amino acids to the growing polypeptide chain. Resistance to GE2270A primarily arises from mutations in the tuf gene, which encodes for EF-Tu.
Crucially, these resistance mechanisms are highly specific to EF-Tu inhibitors and do not confer resistance to antibiotics that target different components of the protein synthesis machinery. Research has shown that bacterial strains with mutations conferring resistance to LFF571, a derivative of GE2270A, do not exhibit cross-resistance to other clinically relevant antimicrobial agents[1]. This indicates that the alterations in the EF-Tu protein that prevent GE2270A from binding do not affect the binding sites or mechanisms of action of other antibiotic classes.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
| Antibiotic Class | Target | Mechanism of Action | Typical MIC Range (µg/mL) against Susceptible Gram-positives |
| Thiopeptides (GE2270A) | Elongation Factor Tu (EF-Tu) | Inhibits formation of the EF-Tu-GTP-aa-tRNA ternary complex | 0.008 - 2 |
| Macrolides (Erythromycin) | 50S Ribosomal Subunit | Blocks the polypeptide exit tunnel | 0.25 - 8 |
| Lincosamides (Clindamycin) | 50S Ribosomal Subunit | Inhibits peptidyl transferase activity | 0.06 - 2 |
| Oxazolidinones (Linezolid) | 50S Ribosomal Subunit | Prevents formation of the initiation complex | 1 - 4 |
| Aminoglycosides (Gentamicin) | 30S Ribosomal Subunit | Causes codon misreading and inhibits translocation | 0.25 - 8 |
| Tetracyclines (Tetracycline) | 30S Ribosomal Subunit | Blocks binding of aminoacyl-tRNA to the A-site | 0.25 - 16 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric in assessing antimicrobial susceptibility. The broth microdilution method is a standard procedure for determining MIC values.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Dilution Series: A serial two-fold dilution of each antibiotic is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth (turbidity) is observed.
Cross-Resistance Study Workflow
To specifically assess cross-resistance, the following workflow is employed:
-
Generation of Resistant Mutants: A GE2270A-resistant mutant of a susceptible bacterial strain is generated by serial passage in the presence of sub-lethal concentrations of GE2270A or by selecting for spontaneous mutants on agar plates containing GE2270A.
-
Confirmation of Resistance: The MIC of GE2270A for the mutant strain is determined to confirm its resistance compared to the parent (wild-type) strain.
-
Sequencing of the tuf Gene: The tuf gene of the resistant mutant is sequenced to identify mutations that may be responsible for the resistance phenotype.
-
Susceptibility Testing against Other Inhibitors: The MICs of a panel of other protein synthesis inhibitors (from different classes) are determined for both the GE2270A-resistant mutant and the parent strain using the broth microdilution method described above.
-
Data Analysis: The MIC values for the resistant and parent strains are compared. A significant increase in the MIC of another antibiotic for the GE2270A-resistant strain would indicate cross-resistance. The absence of a significant change in MICs for other antibiotics demonstrates a lack of cross-resistance.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of action of GE2270A and the experimental workflow for a cross-resistance study.
References
Decoding Resistance: A Comparative Analysis of GE2270A and Pulvomycin
A deep dive into the mechanisms of bacterial resistance to two potent elongation factor Tu inhibitors.
For researchers and drug development professionals navigating the landscape of antibiotic resistance, understanding the nuances of how different compounds are thwarted by bacteria is paramount. This guide provides a detailed comparison of the resistance mechanisms to GE2270A and pulvomycin, two antibiotics that, despite sharing a common molecular target, elicit distinct resistance profiles. By examining the underlying molecular interactions, genetic alterations, and experimental methodologies, this document aims to provide a comprehensive resource for the scientific community.
At a Glance: GE2270A vs. Pulvomycin Resistance
Both GE2270A, a thiazolyl peptide, and pulvomycin, a polyketide, inhibit bacterial protein synthesis by targeting the essential elongation factor Tu (EF-Tu).[1][2] EF-Tu, a G-protein, is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of translation. These antibiotics prevent the formation of the crucial ternary complex between EF-Tu, GTP, and aa-tRNA, thereby halting protein synthesis.[3][4]
Resistance to both agents primarily arises from mutations in the bacterial tuf gene, which encodes EF-Tu. However, the specific locations of these mutations within EF-Tu and the resulting impact on antibiotic susceptibility can differ, offering insights into the distinct binding interactions of each compound.
Quantitative Analysis of Resistance
The level of resistance conferred by specific mutations is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following table summarizes key mutations in the tuf gene and their impact on the MICs of GE2270A and pulvomycin.
| Antibiotic | Organism | Wild-Type MIC (µg/mL) | Mutant EF-Tu | MIC of Mutant (µg/mL) | Fold Increase in Resistance | Reference |
| GE2270A | Propionibacterium acnes | ≤0.015 - 0.25 | Not specified | >128 | >512 | [5] |
| Staphylococcus aureus | ≤0.015 - 0.25 | Not specified | Not specified | Not specified | ||
| Escherichia coli | Not specified | G257S | Not specified | High resistance | ||
| Escherichia coli | Not specified | G275A | Not specified | High resistance | ||
| Pulvomycin | Escherichia coli | Not specified | R230C | Not specified | High resistance | |
| Escherichia coli | Not specified | R333C | Not specified | High resistance | ||
| Escherichia coli | Not specified | T334A | Not specified | Resistance |
Note: Specific MIC values for wild-type versus mutant strains are not always available in a directly comparable format in the literature. The table reflects the qualitative descriptions of resistance levels found.
Molecular Mechanisms of Resistance
The primary mechanism of resistance to both GE2270A and pulvomycin is target modification through mutations in the tuf gene. These mutations alter the binding site of the antibiotic on the EF-Tu protein, reducing the drug's inhibitory effect.
GE2270A Resistance:
Mutations conferring resistance to GE2270A are often found in domains I and II of the EF-Tu protein. For instance, substitutions such as G257S and G275A in E. coli EF-Tu lead to high levels of resistance. Interestingly, these mutations do not necessarily prevent the binding of GE2270A to EF-Tu in its GTP-bound form. Instead, they are thought to allow the simultaneous accommodation of both the antibiotic and aa-tRNA, thereby overcoming the inhibitory effect. In the GDP-bound conformation, these mutant EF-Tus exhibit a significantly lower affinity for GE2270A.
Pulvomycin Resistance:
Resistance to pulvomycin is associated with mutations clustered at the interface of the three domains of EF-Tu. In E. coli, mutations such as R230C, R333C, and T334A have been shown to confer resistance. These mutations are believed to destabilize the GTP-bound conformation of EF-Tu, which is the form that pulvomycin preferentially binds to.
Cross-Resistance:
An important consideration in antibiotic development is the potential for cross-resistance between different compounds. Studies have shown that EF-Tu from the GE2270A-producing organism, Planobispora rosea, is highly resistant to GE2270A but remains sensitive to pulvomycin. This suggests that the binding sites or the conformational changes induced by the two antibiotics are distinct enough that resistance to one does not automatically confer resistance to the other. Conversely, some pulvomycin-resistant mutants have been found to retain sensitivity to GE2270A.
Visualizing the Mechanisms
To better understand the molecular interactions and experimental workflows, the following diagrams have been generated using the DOT language.
Figure 1: Mechanism of action and resistance to GE2270A and Pulvomycin.
Experimental Protocols
The investigation of antibiotic resistance mechanisms relies on a set of well-established experimental protocols. Below are detailed methodologies for key experiments cited in the study of GE2270A and pulvomycin resistance.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Stock Solutions: Dissolve GE2270A and pulvomycin in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the bacterial strain of interest (e.g., Staphylococcus aureus) overnight. Dilute the overnight culture in CAMHB to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).
Identification of tuf Gene Mutations
Objective: To identify specific mutations in the tuf gene of resistant bacterial strains.
Methodology (PCR and DNA Sequencing):
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the susceptible (wild-type) and resistant bacterial strains using a commercial DNA extraction kit or standard protocols.
-
PCR Amplification of the tuf Gene:
-
Primer Design: Design or utilize previously published PCR primers that flank the entire coding sequence of the tuf gene. For example, for staphylococci, degenerate primers derived from consensus regions of several tuf genes can be used.
-
PCR Reaction: Set up a PCR reaction containing the extracted genomic DNA, the designed primers, dNTPs, PCR buffer, and a thermostable DNA polymerase (e.g., Taq polymerase).
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
30-35 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimal temperature depends on primer sequences).
-
Extension: 72°C for 1-2 minutes (depending on the length of the tuf gene).
-
-
Final Extension: 72°C for 10 minutes.
-
-
-
Agarose Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a DNA fragment of the expected size.
-
PCR Product Purification: Purify the amplified tuf gene fragment from the agarose gel or directly from the PCR reaction using a commercial purification kit.
-
DNA Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers to obtain the complete DNA sequence of the tuf gene.
-
Sequence Analysis: Align the DNA sequence of the tuf gene from the resistant strain with the sequence from the susceptible strain using bioinformatics software (e.g., BLAST, ClustalW). Identify any nucleotide differences, and translate the DNA sequences to identify the corresponding amino acid changes in the EF-Tu protein.
In Vitro Protein Synthesis Inhibition Assay
Objective: To directly measure the inhibitory effect of GE2270A and pulvomycin on protein synthesis in a cell-free system.
Methodology (Coupled Transcription-Translation System):
-
Preparation of Cell-Free Extract: Prepare a cell-free extract (e.g., S30 extract) from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for transcription and translation.
-
Reaction Setup: In a microcentrifuge tube or a microplate well, combine the cell-free extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like [35S]-methionine or a fluorescently labeled amino acid), an energy source (ATP, GTP), and varying concentrations of GE2270A or pulvomycin.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for transcription and translation to occur.
-
Measurement of Protein Synthesis:
-
Radiolabel Incorporation: If a radiolabeled amino acid was used, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Enzyme Activity: If a reporter enzyme was used, add the appropriate substrate and measure the resulting colorimetric or luminescent signal using a spectrophotometer or luminometer.
-
-
Data Analysis: Plot the amount of protein synthesis (radioactivity or reporter signal) as a function of the antibiotic concentration. Calculate the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.
Figure 2: General experimental workflow for studying antibiotic resistance.
Conclusion
The mechanisms of resistance to GE2270A and pulvomycin, while both centered on the modification of their common target, EF-Tu, exhibit subtle yet significant differences. These distinctions, evident in the specific locations of resistance-conferring mutations and the lack of complete cross-resistance, underscore the unique interactions of each antibiotic with the EF-Tu protein. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for the development of novel antibiotics that can circumvent existing resistance pathways and for the strategic use of current antimicrobial agents. The methodologies and comparative data presented in this guide offer a foundational resource for researchers dedicated to combating the growing threat of antibiotic resistance.
References
- 1. Development of a PCR Assay for Identification of Staphylococci at Genus and Species Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GE2270A: In Vitro and In Vivo Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial agent GE2270A with other established antibiotics, focusing on its in vitro and in vivo performance. The information presented is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
Executive Summary
GE2270A is a thiopeptide antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1][2][3] This mechanism of action is distinct from many commercially available antibiotics. GE2270A demonstrates potent in vitro activity primarily against Gram-positive bacteria, including drug-resistant strains.[2][4] Preclinical in vivo studies with derivatives of GE2270A suggest its potential for treating systemic infections. This guide will delve into the quantitative data supporting these observations and provide detailed experimental methodologies for context.
In Vitro Activity Comparison
The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. GE2270A has demonstrated significant activity against a range of Gram-positive pathogens. The following table summarizes the MIC ranges for GE2270A and compares them with other antibiotics that are also used to treat Gram-positive infections, such as linezolid and vancomycin.
| Antibiotic | Staphylococcus spp. (including MRSA) | Streptococcus spp. | Enterococcus spp. |
| GE2270A | ≤0.015 - 0.25 µg/mL | 0.06 - 2 µg/mL | 0.008 - 0.015 µg/mL |
| Linezolid | 0.5 - 4 µg/mL | 0.5 - 2 µg/mL | 1 - 4 µg/mL |
| Vancomycin | 0.5 - 2 µg/mL | ≤1 µg/mL | 1 - 4 µg/mL |
Table 1: Comparison of Minimum Inhibitory Concentration (MIC) Ranges.
Minimum Bactericidal Concentration (MBC)
In Vivo Efficacy Comparison
In vivo studies are crucial for evaluating the therapeutic potential of an antibiotic in a living organism. Murine models of systemic infection are commonly used for this purpose, with the 50% effective dose (ED50) being a key parameter to quantify efficacy.
While direct in vivo efficacy data for the parent GE2270A molecule is limited in the public domain, studies on its semisynthetic derivatives provide valuable insights into its potential.
| Antibiotic Derivative | Mouse Model | Pathogen | ED50 (mg/kg) |
| GE2270A Derivative 1 | Systemic Infection | S. aureus | 5.2 |
| GE2270A Derivative 2 | Systemic Infection | S. aureus | 4.3 |
| GE2270A Derivative 1 | Systemic Infection | E. faecalis | 0.56 |
| GE2270A Derivative 2 | Systemic Infection | E. faecalis | 0.23 |
Table 2: In Vivo Efficacy (ED50) of GE2270A Derivatives in a Murine Systemic Infection Model.
For comparison, vancomycin and linezolid have been extensively studied in similar models, though direct head-to-head comparisons with GE2270A are not widely published. The efficacy of these drugs can vary depending on the specific strain, infection model, and dosing regimen.
Mechanism of Action: Targeting Elongation Factor Tu
GE2270A exerts its antibacterial effect by inhibiting protein synthesis through a specific interaction with Elongation Factor Tu (EF-Tu). EF-Tu is a GTPase that plays a critical role in delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of protein translation.
GE2270A binds to a pocket in domain 2 of EF-Tu. This binding event prevents the formation of the ternary complex between EF-Tu, GTP, and aa-tRNA. By interfering with this crucial step, GE2270A effectively halts the elongation of the polypeptide chain, leading to bacterial growth inhibition.
Mechanism of GE2270A action on EF-Tu.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test.
References
- 1. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: GE2270A and Other Natural Inhibitors of Elongation Factor Tu
For researchers, scientists, and drug development professionals, this guide provides an in-depth structural and functional comparison of GE2270A with other prominent natural inhibitors of the bacterial elongation factor Tu (EF-Tu). This essential GTPase is a critical component of the bacterial protein synthesis machinery, making it a prime target for novel antibiotic development.
This guide delves into the structural nuances, binding interactions, and inhibitory mechanisms of four key natural EF-Tu inhibitors: the thiopeptide GE2270A, the elfamycin kirromycin, the polyene enacyloxin IIa, and the polyketide pulvomycin. By presenting quantitative data, detailed experimental protocols, and visual representations of their modes of action, this document serves as a valuable resource for those engaged in the study of protein synthesis and the development of new antibacterial agents.
At a Glance: Structural and Functional Comparison
The following tables summarize the key structural and quantitative data for GE2270A and its counterparts. These inhibitors, despite all targeting EF-Tu, exhibit remarkable diversity in their chemical scaffolds and mechanisms of action.
| Inhibitor | Chemical Class | Molecular Formula | Molecular Weight (Da) | Producing Organism |
| GE2270A | Thiopeptide | C₅₆H₅₅N₁₅O₁₀S₆ | 1289.5 | Planobispora rosea |
| Kirromycin | Elfamycin (Polyketide) | C₄₃H₆₀N₂O₁₂ | 796.9 | Streptomyces collinus |
| Enacyloxin IIa | Polyene | C₃₃H₄₅Cl₂NO₁₁ | 702.6 | Frateuria sp. W-315 |
| Pulvomycin | Polyketide | C₄₇H₆₆O₁₃ | 839.0 | Streptomyces sp. |
| Inhibitor | Binding Site on EF-Tu (Domains) | Mechanism of Action | Binding Affinity (Kd) | In Vitro Protein Synthesis Inhibition (IC50) |
| GE2270A | Domain 2 (with some contact to Domain 1)[1] | Prevents the formation of the EF-Tu·GTP·aminoacyl-tRNA ternary complex.[2][3][4] | Not explicitly found, but slows the 'off' rate of EF-Tu·GTP by 400-fold.[5] | ~1 µM (E. coli EF-Tu) |
| Kirromycin | Interface of Domains 1 and 3 | Traps the EF-Tu·GDP complex on the ribosome after GTP hydrolysis. | 4 x 10⁶ M⁻¹ (for EF-Tu·GDP and EF-Tu·GTP) | Not explicitly found |
| Enacyloxin IIa | Interface of Domains 1 and 3 (overlaps with kirromycin binding site) | Traps the EF-Tu·GDP complex on the ribosome after GTP hydrolysis. | Decreases Kd of EF-Tu·GTP from 500 nM to 0.7 nM. | ~70 nM (poly(Phe) synthesis) |
| Pulvomycin | Interface of Domains 1 and 3, extending to Domain 2 | Prevents the formation of the EF-Tu·GTP·aminoacyl-tRNA ternary complex. | Increases the affinity of EF-Tu for GTP by 1000-fold. | Not explicitly found |
Delving into the Mechanisms: How They Halt Protein Synthesis
The natural inhibitors of EF-Tu can be broadly categorized into two main groups based on their mechanism of action. This fundamental difference in their inhibitory strategy is a key consideration for antibiotic development.
Group 1: Preventing Ternary Complex Formation (GE2270A and Pulvomycin)
GE2270A and pulvomycin act at an early stage of the elongation cycle by preventing the formation of the crucial ternary complex, which consists of EF-Tu, GTP, and an aminoacyl-tRNA (aa-tRNA). This complex is responsible for delivering the correct amino acid to the ribosome.
-
GE2270A binds to Domain 2 of EF-Tu, with some interaction with Domain 1. This binding sterically hinders the accommodation of the 3'-end of the aa-tRNA, thus preventing the stable formation of the ternary complex.
-
Pulvomycin has a more extensive binding site, spanning the interface of Domains 1 and 3 and extending into Domain 2. This interaction locks EF-Tu in a conformation that is incompatible with aa-tRNA binding.
Group 2: Stalling the Ribosome (Kirromycin and Enacyloxin IIa)
In contrast, kirromycin and enacyloxin IIa allow the formation of the ternary complex and its delivery to the ribosome. However, they exert their inhibitory effect at a later stage by preventing the release of the EF-Tu·GDP complex from the ribosome after GTP hydrolysis. This "trapping" of EF-Tu on the ribosome creates a roadblock, halting further protein synthesis.
-
Kirromycin and Enacyloxin IIa both bind to a pocket at the interface of Domains 1 and 3 of EF-Tu. Their binding induces a conformational change in EF-Tu that mimics the GTP-bound state, even after GTP has been hydrolyzed to GDP. This altered conformation prevents the dissociation of EF-Tu from the ribosome, leading to a stalled translational machinery.
The following diagram illustrates the two distinct inhibitory mechanisms of these natural compounds on the bacterial protein synthesis elongation cycle.
Visualizing the EF-Tu Signaling Pathway
The function of EF-Tu is central to the elongation phase of protein synthesis. The following diagram outlines the key steps in the EF-Tu cycle and highlights the points of intervention for the different classes of inhibitors.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to characterize EF-Tu inhibitors.
Experimental Protocol 1: Determination of Binding Affinity by Nitrocellulose Filter-Binding Assay
This assay is used to determine the dissociation constant (Kd) of an inhibitor for EF-Tu. It relies on the principle that proteins bind to nitrocellulose filters, while small molecules and unbound protein do not.
Materials:
-
Purified EF-Tu protein
-
Radiolabeled inhibitor (e.g., [³H]-GE2270A) or a competitive binding setup with a known radiolabeled ligand.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NH₄Cl, 1 mM DTT.
-
Wash Buffer: Same as Binding Buffer.
-
Nitrocellulose filters (0.45 µm pore size).
-
Vacuum filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of EF-Tu (e.g., 1 µM) and varying concentrations of the radiolabeled inhibitor. Include a control with no protein to determine non-specific binding.
-
Incubation: Incubate the reaction mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Filtration: Pre-wet the nitrocellulose filters with Wash Buffer. Apply the reaction mixtures to the filters under gentle vacuum.
-
Washing: Wash each filter with 3 x 1 mL of ice-cold Wash Buffer to remove unbound inhibitor.
-
Quantification: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding (radioactivity from the no-protein control) from all measurements. Plot the amount of bound inhibitor as a function of the inhibitor concentration and fit the data to a one-site binding equation to determine the Kd.
Experimental Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Poly(U)-dependent Poly(Phe) Synthesis)
This assay measures the inhibitory effect of the compounds on the overall process of protein synthesis in a cell-free system.
Materials:
-
S30 extract from E. coli or a purified reconstituted in vitro translation system.
-
Poly(U) mRNA.
-
[¹⁴C]-Phenylalanine-tRNA.
-
Translation Buffer: 50 mM Tris-HCl (pH 7.6), 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 1 mM DTT, 1 mM ATP, 0.2 mM GTP.
-
EF-Tu inhibitor of interest.
-
Trichloroacetic acid (TCA), 10% (w/v).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In microcentrifuge tubes, assemble the translation reaction mixtures containing S30 extract (or purified components), Translation Buffer, poly(U) mRNA, and [¹⁴C]-Phe-tRNA.
-
Inhibitor Addition: Add varying concentrations of the EF-Tu inhibitor to the reaction mixtures. Include a control with no inhibitor.
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow for poly(Phe) synthesis.
-
Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. Heat the samples at 90°C for 10 minutes to hydrolyze the aminoacyl-tRNA and precipitate the synthesized poly(Phe).
-
Filtration: Cool the samples on ice and collect the precipitate by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters with cold 5% TCA followed by ethanol.
-
Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The following diagram outlines a general workflow for screening and characterizing EF-Tu inhibitors.
Conclusion
GE2270A and other natural EF-Tu inhibitors represent a rich source of chemical diversity for the development of novel antibiotics. Their distinct structures and mechanisms of action provide multiple avenues for therapeutic intervention. While GE2270A and pulvomycin disrupt the initial formation of the ternary complex, kirromycin and enacyloxin IIa act as molecular glue, trapping EF-Tu on the ribosome. This comparative guide, with its consolidated data and detailed protocols, aims to empower researchers in their efforts to understand and exploit these fascinating molecular interactions for the design of next-generation antibacterial agents. Further studies to obtain directly comparable quantitative data for all inhibitors under standardized conditions will be invaluable for a more precise structure-activity relationship analysis.
References
- 1. Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. New antibiotic that acts specifically on the GTP-bound form of elongation factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiopeptide Biosynthetic Gene Clusters: GE2270A, Thiostrepton, and Nosiheptide
A deep dive into the genetic blueprints of potent ribosomally synthesized antibiotics, this guide offers a comparative study of the biosynthetic gene clusters (BGCs) for GE2270A and other prominent thiopeptides, namely thiostrepton and nosiheptide. This analysis is tailored for researchers, scientists, and drug development professionals, providing a clear overview of the genetic organization, enzymatic functions, and biosynthetic pathways, supported by experimental data and methodologies.
Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) renowned for their potent activity against a range of bacterial pathogens, including drug-resistant strains.[1][2][3] Their complex molecular architecture, characterized by a macrocyclic core containing multiple thiazoles, dehydroamino acids, and a six-membered nitrogen heterocycle, is the product of a sophisticated enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC).[2][3] Understanding the comparative genomics of these BGCs is pivotal for pathway engineering, novel compound discovery, and the development of new antimicrobial agents.
This guide focuses on the BGC of GE2270A, a potent inhibitor of bacterial protein synthesis elongation factor Tu (EF-Tu), and contrasts it with the BGCs of two other well-characterized thiopeptides: thiostrepton, which targets the 50S ribosomal subunit, and nosiheptide, which also inhibits protein synthesis.
Comparative Analysis of Biosynthetic Gene Clusters
The biosynthesis of thiopeptides follows a conserved paradigm involving the ribosomal synthesis of a precursor peptide, which then undergoes extensive post-translational modifications. These modifications are catalyzed by a suite of enzymes encoded within the respective BGCs. While the core machinery for generating the characteristic thiopeptide scaffold is largely conserved, the tailoring enzymes that introduce structural diversity are more varied.
Below is a comparative summary of the key genes and their proposed functions in the biosynthetic pathways of GE2270A, thiostrepton, and nosiheptide.
| Function | GE2270A (pbt/tpd cluster) | Thiostrepton (tsr cluster) | Nosiheptide (nos cluster) |
| Precursor Peptide | pbtA / tpdA | tsrA | nosM |
| Dehydratase | pbtB1, pbtD / tpdB, tpdD | tsrJ, tsrK | nosD, nosE |
| Cyclodehydratase | pbtG1 / tpdG | tsrO, tsrM | nosG |
| [4+2] Cycloaddition | pbtE / tpdE | tsrN | nosI |
| Side Ring Biosynthesis | - | tsrS, tsrT (Quinaldic acid) | nosL, nosN (Indole side ring) |
| Methyltransferase | pbtM1, pbtM2 / tpdM | tsrI | nosN |
| Oxidoreductase/P450 | pbtO / tpdO | tsrL, tsrP | nosJ |
| Regulator | pbtR / tpdR | tsrR | nosP |
| Transporter/Resistance | tpdQ, tpdS, tpdT | - | - |
Biosynthetic Pathway Overview
The biosynthesis of these complex molecules can be conceptualized as a multi-step process. The following diagram illustrates the general workflow for thiopeptide biosynthesis, highlighting the key enzymatic transformations.
Caption: Generalized biosynthetic pathway for thiopeptides.
Experimental Protocols
The characterization of thiopeptide BGCs relies on a combination of genetic and biochemical techniques. Below are summaries of key experimental methodologies cited in the literature.
Heterologous Expression of Biosynthetic Gene Clusters
This technique involves transferring the entire BGC from the native producer, which is often genetically intractable, into a more amenable host organism.
Objective: To produce the thiopeptide in a heterologous host for functional characterization of the BGC and for yield improvement.
Methodology:
-
Vector Construction: The complete BGC is typically cloned into a suitable vector, such as a cosmid or a bacterial artificial chromosome (BAC). This often involves creating a genomic library of the producer strain and screening for the desired cluster.
-
Host Selection: Common heterologous hosts for actinobacterial BGCs include Streptomyces coelicolor and Nonomuraea sp. The choice of host can significantly impact the production levels of the target compound.
-
Transformation: The constructed vector is introduced into the chosen host strain via methods like protoplast transformation or intergeneric conjugation.
-
Promoter Engineering: To ensure efficient expression of the BGC in the heterologous host, native promoters may be replaced with strong, constitutive, or inducible promoters that are well-characterized in the host system.
-
Fermentation and Analysis: The recombinant host is cultivated under suitable fermentation conditions. The production of the target thiopeptide is then verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Caption: Workflow for heterologous expression of a thiopeptide BGC.
In Vitro Reconstitution of Biosynthetic Pathways
This powerful approach involves the individual expression and purification of the biosynthetic enzymes and then combining them in a test tube with the precursor peptide to recapitulate the biosynthetic pathway outside of a living cell.
Objective: To elucidate the specific function of each enzyme and the sequence of post-translational modifications.
Methodology:
-
Enzyme Expression and Purification: Each gene from the BGC suspected to be involved in a particular modification is cloned into an expression vector (e.g., in E. coli) and the corresponding protein is overexpressed and purified.
-
Precursor Peptide Synthesis: The precursor peptide is either chemically synthesized or produced recombinantly.
-
In Vitro Reaction: The purified enzymes are incubated with the precursor peptide and any necessary co-factors (e.g., ATP, SAM) in a buffered solution.
-
Analysis of Products: The reaction products are analyzed at different time points using techniques like MALDI-TOF mass spectrometry to identify intermediate and final modified peptides. This allows for the determination of the precise function and order of enzymatic reactions.
Logical Relationship of Core Modifying Enzymes
The core modifications that form the characteristic thiopeptide scaffold are catalyzed by a conserved set of enzymes. The logical flow of these modifications is crucial for the correct assembly of the final molecule.
Caption: Logical flow of core thiopeptide modifications.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for GE 2270A
GE 2270A is a thiazolyl peptide antibiotic that acts as a potent inhibitor of bacterial protein synthesis.[1] Proper handling and disposal of this compound are crucial to mitigate risks to personnel and prevent environmental contamination, which could contribute to the development of antibiotic resistance. This document provides a comprehensive guide to the safe disposal of this compound for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, especially in its pure or high-concentration forms, adherence to proper personal protective equipment (PPE) protocols is essential to prevent inhalation, skin, and eye contact.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator. |
| Handling Solutions | Disposable nitrile gloves, safety glasses with side shields, and a lab coat. |
| Spill Cleanup | Chemical-resistant gloves, safety goggles, lab coat, and in the case of large spills or significant aerosol risk, a respirator. |
| Disposal Operations | Chemical-resistant gloves, safety goggles, and a lab coat. |
Disposal Procedures
Disposal of this compound must be conducted in accordance with local, state, and federal regulations. Antibiotic waste is generally considered chemical waste, particularly at high concentrations.[2]
Step 1: Segregation and Collection
-
Segregate all this compound waste from other laboratory waste streams. This includes:
-
Unused or expired pure compound.
-
Concentrated stock solutions.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE.
-
-
Collect liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Collect solid waste, including contaminated labware and PPE, in a designated biohazardous or chemical waste bag.
Step 2: Inactivation of this compound
Due to the lack of specific inactivation data for this compound, a conservative approach using chemical degradation is recommended for liquid waste. Peptides are susceptible to hydrolysis under acidic or alkaline conditions.
Experimental Protocol for Chemical Inactivation:
-
Objective: To hydrolyze the peptide bonds in this compound, rendering it biologically inactive.
-
Materials:
-
Collected liquid this compound waste.
-
1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl).
-
pH indicator strips or a pH meter.
-
Appropriate PPE.
-
-
Methodology:
-
In a designated chemical fume hood, slowly add 1 M NaOH to the liquid waste to raise the pH to >10, or add 1 M HCl to lower the pH to <4.
-
Stir the solution gently for a minimum of 24 hours to allow for hydrolysis of the peptide.
-
After the inactivation period, neutralize the solution by adding the corresponding acid or base until the pH is between 6 and 8.
-
Step 3: Final Disposal
-
Liquid Waste: Following inactivation and neutralization, the liquid waste should be collected in a hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Contaminated solid waste should be placed in a designated chemical waste container and disposed of through the institutional EHS program. Autoclaving may not be effective for the destruction of heat-stable antibiotics and is not the recommended primary method of disposal for concentrated this compound waste.[2]
Disposal Workflow Diagram
References
Personal protective equipment for handling GE 2270A
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling, use, and disposal of GE 2270A, a thiazolyl peptide antibiotic. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on best practices for handling novel powdered antibiotic compounds of unknown toxicity and similar chemical structures. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicological data for this compound, a cautious approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound in its powdered form and in solution.
| Equipment | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Prevents inhalation of fine powder.[1] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory. The following workflow outlines the key stages and necessary precautions.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Safe Handling and Reconstitution of Powdered this compound
This protocol details the steps for safely handling this compound in its powdered form and preparing a stock solution.
-
Preparation:
-
Before handling, ensure you have read and understood this safety guide.
-
Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Assemble all necessary materials: this compound powder, appropriate solvent, calibrated balance, weighing paper, spatula, and vortex mixer.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing:
-
Tare the balance with the weighing paper.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Reconstitution:
-
Carefully transfer the weighed powder into a sterile, appropriately sized container.
-
Add the desired volume of solvent to the container.
-
Securely cap the container and mix thoroughly using a vortex mixer until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution under the recommended conditions (e.g., refrigerated or frozen, protected from light) as determined by the stability of the compound.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the potential development of antibiotic resistance.
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, disposable lab coats) should be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Final Disposal:
-
All hazardous waste containing this compound must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for chemical waste pickup and disposal.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
